Suc-AAPR-pNA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDPNOVUNAIPA-FVCZOJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Suc-AAPR-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). It details the molecular interactions, enzymatic kinetics, and experimental protocols relevant to its use as a chromogenic substrate for trypsin and trypsin-like serine proteases. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this substrate for enzyme characterization and inhibitor screening.
Introduction
This compound is a synthetic oligopeptide substrate widely employed in biochemical assays to determine the activity of trypsin and other serine proteases with similar substrate specificity. Its design incorporates a specific amino acid sequence (Ala-Ala-Pro-Arg) that is recognized by the active site of trypsin, and a chromogenic reporter group, p-nitroaniline (pNA), which allows for a convenient and continuous spectrophotometric monitoring of enzymatic activity. The cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline moiety by the enzyme results in the release of the yellow-colored pNA, the absorbance of which can be measured over time.
Core Mechanism of Action
The fundamental mechanism of action of this compound lies in its function as a specific substrate for trypsin and related proteases. Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, such as lysine and arginine.
The enzymatic reaction proceeds in two main stages:
-
Binding and Acylation: The this compound substrate binds to the active site of the trypsin enzyme. The arginine residue of the substrate fits into the S1 specificity pocket of trypsin, which is deep and contains an aspartate residue (Asp189) at its base, stabilizing the positively charged guanidinium group of arginine. The catalytic triad of the enzyme (serine, histidine, and aspartate) then facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the arginine residue in the substrate. This results in the formation of a tetrahedral intermediate, followed by the release of the p-nitroaniline molecule and the formation of a transient acyl-enzyme intermediate, where the remainder of the substrate is covalently bonded to the serine residue of the enzyme.
-
Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which is activated by the histidine residue of the catalytic triad. This step regenerates the free, active enzyme and releases the Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine peptide fragment.
The rate of the overall reaction is determined by the concentration of the enzyme and the substrate, as well as the kinetic parameters of their interaction. The release of p-nitroaniline is the key event that is monitored experimentally.
Visualizing the Mechanism and Workflow
To illustrate the enzymatic cleavage process and a typical experimental workflow, the following diagrams are provided in the DOT language.
Quantitative Data
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Bovine Trypsin | 0.162 ± 0.055 | - | - | [1] |
| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) | Bovine Trypsin | 0.394 ± 0.027 (at pH 9.05) | 0.182 ± 0.005 (at pH 9.05) | 463 ± 34 (at pH 9.05) | [2] |
| Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Cathepsin G | 1.7 | - | - | [3] |
Note: The Vmax value for BAPNA hydrolysis by trypsin was reported as 1.62 ± 0.46 µM/h under the specific assay conditions.[1]
Experimental Protocols
The following is a generalized, detailed protocol for a trypsin activity assay using a chromogenic p-nitroanilide substrate like this compound, based on common laboratory practices. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.
5.1. Materials
-
Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Stop Solution (optional): e.g., 30% acetic acid
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
5.2. Reagent Preparation
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store in aliquots at -20°C or -80°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a solvent such as DMSO or DMF at a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentrations in the pre-warmed assay buffer. It is recommended to test a range of substrate concentrations to determine the Michaelis-Menten kinetics.
5.3. Assay Procedure (Microplate Format)
-
Set up the microplate: Add a defined volume of assay buffer to each well.
-
Add Enzyme: Add a specific volume of the diluted trypsin solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the this compound working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the linear range.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the sample wells at each time point.
-
Plot the change in absorbance versus time. The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically around 8,800 to 10,600 M-1cm-1 at 405-410 nm, but should be determined under the specific assay conditions), c is the concentration, and l is the path length of the cuvette or the well.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed concentration of trypsin. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion
This compound serves as a valuable tool for the characterization of trypsin and related enzymes due to its specificity and the convenient chromogenic nature of its cleavage product. A thorough understanding of its mechanism of action, coupled with well-defined experimental protocols, is essential for obtaining accurate and reproducible results in research and drug development settings. This guide provides the foundational knowledge for the effective utilization of this important biochemical reagent.
References
Navigating Protease Activity: A Technical Guide to the Substrate Specificity of Suc-AAPR-pNA
For Immediate Release
This technical guide provides an in-depth analysis of the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Arginine-p-Nitroanilide (Suc-AAPR-pNA). Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the substrate's specificity, kinetic data with various proteases, and detailed experimental protocols for its application in enzyme assays.
Introduction to this compound
This compound is a synthetic tetrapeptide substrate designed for the sensitive and specific measurement of trypsin-like serine protease activity. The sequence Suc-Ala-Ala-Pro-Arg is recognized and cleaved by proteases that exhibit a preference for arginine at the P1 position of the substrate. Upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline (pNA), the chromophore pNA is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity. This substrate is a valuable tool for enzyme kinetics, inhibitor screening, and quality control in both academic and industrial research settings.
Substrate Specificity and Enzyme Kinetics
The primary determinant of this compound's specificity is the arginine (Arg) residue at the P1 position, making it an excellent substrate for trypsin and other trypsin-like serine proteases. These enzymes possess a deep, negatively charged S1 binding pocket that accommodates the positively charged side chain of arginine.
While primarily designed for trypsin-like proteases, other proteases may exhibit some level of activity towards this compound. The following tables summarize the available quantitative data on the kinetic parameters of various enzymes with this substrate.
Table 1: Kinetic Parameters of Trypsin and a Trypsin Mutant with this compound
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type Trypsin | ~183 | 1.3 | ~1.4 x 10⁸ |
| Trypsin (alternate value) | 91 | - | - |
| Trypsin [C191F, C220G] | ~66.7 | 280 | ~2.38 x 10⁵ |
Table 2: Kinetic Parameters of Kallikrein-related Peptidase 4 (KLK4) with this compound
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| KLK4 (glycan-free) | 536 ± 139 | 0.89 ± 0.08 | 1660 ± 456 |
| KLK4 (glycosylated) | 635 ± 51 | 1.99 ± 0.03 | 3134 ± 256 |
Qualitative and Semi-Quantitative Specificity Data:
-
Chymotrypsin: While its primary specificity is for large hydrophobic residues at the P1 position, chymotrypsin has been shown to hydrolyze this compound, albeit at a significantly lower rate compared to its preferred substrates like Suc-AAPF-pNA.[1][2]
-
Subtilisin B. lentus: Wild-type subtilisin does not efficiently cleave this compound. However, engineered mutants with modified S1 pockets have demonstrated significantly improved activity and selectivity for this substrate.[3]
-
Testisin: This glycosylphosphatidylinositol-anchored serine protease has been shown to have activity against this compound.[4]
Experimental Protocols
The following is a detailed methodology for a typical enzyme kinetic assay using this compound. This protocol can be adapted for various trypsin-like proteases.
3.1. Materials
-
This compound substrate
-
Purified enzyme of interest (e.g., Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.005% Triton X-100
-
Enzyme Dilution Buffer: Assay buffer used to prepare enzyme dilutions.
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
3.2. Methods
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
On the day of the experiment, prepare a series of working concentrations of this compound by diluting the stock solution in Assay Buffer. The final concentrations in the assay should bracket the expected Km value of the enzyme.
-
Prepare a stock solution of the purified enzyme at a known concentration.
-
Prepare a working solution of the enzyme by diluting the stock in Enzyme Dilution Buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Procedure:
-
Add a fixed volume of each this compound working solution to the wells of the 96-well microplate.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.
-
Immediately place the microplate in the reader and begin monitoring the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for p-nitroaniline at 405 nm (typically around 8,800 M⁻¹cm⁻¹) will be needed to convert the rate of change in absorbance to the rate of product formation.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can then be calculated by dividing Vmax by the final enzyme concentration in the assay.
-
Visualizations
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for determining enzyme kinetics with this compound.
Conclusion
This compound is a highly effective and specific substrate for the characterization of trypsin-like serine proteases. Its use in well-defined experimental protocols allows for the accurate determination of key kinetic parameters, which is essential for basic research, drug discovery, and the development of novel therapeutics targeting these important enzymes. The data and methodologies presented in this guide provide a solid foundation for the successful application of this compound in a variety of research contexts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Effect of Osmolytes and Guanidinium Chloride on the Enzymatic Properties of Bovine α-Chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolytic Activation of the Protease-activated Receptor (PAR)-2 by the Glycosylphosphatidylinositol-anchored Serine Protease Testisin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromogenic Substrate Suc-AAPR-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA), a chromogenic substrate utilized in the study of trypsin-like serine proteases. Due to the limited availability of specific data for this compound, this guide incorporates comparative data from the closely related and more extensively documented substrate, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), to provide a broader context for its application.
Core Properties and Specifications
This compound is a synthetic peptide substrate designed for the specific and sensitive detection of trypsin and trypsin-like enzyme activity. The sequence Ala-Ala-Pro-Arg is recognized and cleaved by these proteases after the arginine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a measurable increase in absorbance.
Physicochemical Properties
| Property | Value | Source |
| Full Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide | - |
| Molecular Formula | C27H39N9O8 | MedchemExpress[1] |
| Molecular Weight | 633.65 g/mol | MedchemExpress[1] |
| Appearance | Typically a white to off-white powder | General Knowledge |
Spectrophotometric Properties of the Released Chromophore (p-Nitroaniline)
| Property | Value | Source |
| Optimal Absorption Wavelength (λmax) | 405 - 410 nm | CPC Scientific[2], MedchemExpress[3] |
| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm | ResearchGate[2] |
Comparative Kinetic Data
| Enzyme | Substrate | Km (Michaelis Constant) | Source |
| Cathepsin G | Suc-AAPF-pNA | 1.7 mM | Selleck Chemicals[4], MedchemExpress[3] |
| Chymotrypsin | Suc-AAPF-pNA | 60 µM | CPC Scientific[2] |
| Chymase | Suc-AAPF-pNA | 4 mM | CPC Scientific[2] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.
| Parameter | Recommendation | Source |
| Recommended Solvent for Stock Solutions | Dimethyl sulfoxide (DMSO) | Benchchem[5] |
| General Advice for Solubilization | Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO. For aqueous assay buffers, add the DMSO stock dropwise while vortexing to prevent precipitation. The final DMSO concentration in the assay should typically be kept between 1-5% (v/v). | Benchchem[5] |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | Benchchem[5] |
| Storage of Lyophilized Powder | Store at -20°C, desiccated. | CPC Scientific[2] |
Enzymatic Reaction Mechanism
The hydrolysis of this compound by a trypsin-like serine protease follows a well-established catalytic mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the enzyme's active site.
The process begins with the binding of the substrate to the enzyme's active site. A nucleophilic attack by the serine residue on the carbonyl carbon of the arginine in the substrate leads to the formation of a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the p-nitroaniline molecule. A water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the remaining peptide fragment and regenerating the active enzyme.
Experimental Protocols
The following is a generalized protocol for a continuous kinetic assay using a chromogenic substrate like this compound. This protocol is based on methodologies described for the similar substrate Suc-AAPF-pNA and should be optimized for the specific enzyme and experimental conditions.
Reagent Preparation
-
Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).[3] The optimal pH and buffer composition should be determined empirically for the specific enzyme.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Store in aliquots at -20°C or -80°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and store on ice. The final concentration of the enzyme in the assay will depend on its activity and should be determined through preliminary experiments.
Assay Procedure
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture by adding the assay buffer and the substrate stock solution. The final concentration of the substrate should ideally be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km). Ensure the final DMSO concentration is low (e.g., <5%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibration.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm using a spectrophotometer or microplate reader. Record the absorbance at regular intervals for a set period.
Data Analysis
-
Calculate the Initial Velocity (v₀): Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert Absorbance to Concentration: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (slope / ε) * path length), where ε is the molar extinction coefficient of p-nitroaniline.
-
Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation of the data.
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme kinetic assay using a chromogenic substrate.
This workflow outlines the key steps from reagent preparation to the final determination of kinetic parameters, providing a clear and logical sequence for conducting experiments with this compound. Researchers should adapt this workflow to their specific experimental needs and instrumentation.
References
- 1. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chromogenic Substrate Suc-AAPR-pNA for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) is a synthetic chromogenic substrate meticulously designed for the sensitive and specific measurement of trypsin and trypsin-like serine protease activity. Its utility in biochemical and clinical research is predicated on a straightforward enzymatic reaction that results in a quantifiable color change. This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective use of this compound in laboratory settings.
Core Principles and Mechanism of Action
This compound is a tetrapeptide linked to a p-nitroanilide (pNA) moiety. The peptide sequence, Alanine-Alanine-Proline-Arginine, mimics the natural cleavage site for trypsin and related enzymes that exhibit specificity for arginine at the P1 position. In its intact form, this compound is colorless. Upon enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group, free p-nitroaniline is released. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined assay conditions.
The enzymatic cleavage of this compound can be visualized as follows:
Caption: Enzymatic cleavage of this compound by trypsin.
Quantitative Data
For accurate and reproducible results, understanding the physicochemical and kinetic properties of this compound is crucial. The following tables summarize key quantitative data. It is important to note that while some data is specific to this compound, other values are derived from closely related p-nitroanilide substrates and the chromogenic product itself, due to limited specific data for this compound.
Table 1: Physicochemical Properties of this compound and p-Nitroaniline
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₂₄H₃₄N₈O₈ (example for a similar compound) | The exact formula can vary slightly based on the counter-ion. |
| Molecular Weight | ~600 g/mol (example for a similar compound) | The exact weight depends on the salt form (e.g., HCl, TFA). |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Limited solubility in aqueous buffers. | It is recommended to prepare a concentrated stock solution in DMSO. |
| Storage | Store lyophilized powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] | Protect from light and moisture. |
| p-Nitroaniline (pNA) | ||
| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ at 405 nm[2] | This value is pH-dependent and can be influenced by solution composition.[3][4] It is crucial to determine this value under specific experimental conditions or use a standard curve. |
| Absorbance Maximum (λmax) | ~381 nm[3] | Assays are typically performed at 405 nm to minimize interference from the substrate. |
Table 2: Kinetic Parameters of this compound with Trypsin
| Parameter | Value | Enzyme Source & Conditions |
| Michaelis-Menten Constant (Km) | Varies depending on the specific trypsin-like enzyme and assay conditions. | For a related substrate (BAPNA), Km values for trypsin are in the millimolar range.[5][6][7] |
| Maximum Velocity (Vmax) | Dependent on enzyme concentration and specific activity. | Must be determined experimentally for each enzyme preparation. |
| Optimal pH | 7.8 - 8.5 | Typical for trypsin activity. |
| Optimal Temperature | 25°C - 37°C | Enzyme stability should be considered at higher temperatures. |
Experimental Protocols
The following section provides a detailed methodology for a typical enzyme assay using this compound.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for the stability and optimal activity of trypsin.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.
-
Enzyme Solution: Prepare a stock solution of trypsin or the enzyme of interest in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay will need to be optimized.
-
p-Nitroaniline Standard Curve (Optional but Recommended): Prepare a series of known concentrations of p-nitroaniline in the assay buffer to create a standard curve. This allows for the accurate conversion of absorbance values to the amount of product formed.
Experimental Workflow
The following diagram illustrates a typical workflow for a trypsin activity assay in a 96-well plate format.
Caption: A typical experimental workflow for a this compound based enzyme assay.
Detailed Assay Protocol (96-well plate format)
-
Prepare a Substrate Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 1 mM). It is crucial to add the DMSO stock to the buffer while vortexing to prevent precipitation.
-
Set up the Assay Plate:
-
Test Wells: Add a specific volume of your enzyme sample.
-
Blank Wells: Add the same volume of the buffer used to prepare your enzyme solution.
-
Positive Control (Optional): Add a known concentration of trypsin.
-
-
Add Assay Buffer: Add assay buffer to all wells to bring the volume to a pre-determined level (e.g., 180 µL).
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction (e.g., 20 µL for a final volume of 200 µL). Mix gently by pipetting or shaking the plate.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Take readings kinetically (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the test wells.
-
Determine the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (mol/min) = (ΔA₄₀₅/min) / ε * l
-
Where ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹) and l is the path length in cm. For a 96-well plate, the path length is dependent on the volume in the well and needs to be determined or a standard curve must be used.
-
-
Signaling Pathways
Trypsin and other proteases that cleave this compound, such as kallikrein, plasmin, and urokinase, are key players in various physiological and pathological signaling pathways.[8][9][10] A major mechanism through which these proteases exert their effects is by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[11][12]
Trypsin-PAR2 Signaling Pathway
Trypsin is a potent activator of PAR2.[13] Cleavage of the N-terminal domain of PAR2 by trypsin exposes a tethered ligand that binds to the receptor, initiating downstream signaling cascades. This pathway is implicated in processes such as inflammation, pain, and tissue repair.[13][14]
Caption: Simplified Trypsin-PAR2 signaling pathway.
Conclusion
This compound is a valuable tool for researchers studying trypsin and related proteases. Its chromogenic nature allows for a simple and continuous assay of enzyme activity. By understanding the core principles of its mechanism, the relevant quantitative parameters, and by following detailed experimental protocols, researchers can obtain reliable and reproducible data. Furthermore, elucidating the role of these proteases in signaling pathways such as the PAR system can provide critical insights into various physiological and disease processes, aiding in the development of novel therapeutic interventions.
References
- 1. Kallikreins and proteinase-mediated signaling: proteinase-activated receptors (PARs) and the pathophysiology of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kallikrein-mediated cell signalling: targeting proteinase-activated receptors (PARs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteinase-activated receptors (PARs): differential signa... [degruyterbrill.com]
- 14. researchgate.net [researchgate.net]
The Chromogenic Substrate Suc-AAPR-pNA: A Technical Guide for the Identification and Characterization of Trypsin-Like Proteases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). This substrate is a valuable tool for the identification, characterization, and inhibition studies of trypsin-like serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. This guide details the substrate's mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental workflows.
Core Principles and Mechanism of Action
This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by trypsin-like proteases. These enzymes characteristically cleave peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) and lysine (Lys). The specificity of this compound for this class of proteases is conferred by the presence of arginine at the P1 position of the peptide sequence.
The utility of this compound as a research tool lies in its chromogenic properties. The C-terminus of the peptide is covalently linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the arginine residue and the pNA moiety by a trypsin-like protease, free pNA is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.
The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the trypsin-like protease. This principle allows for the quantitative determination of enzyme activity and the screening of potential inhibitors by monitoring the change in absorbance over time using a spectrophotometer or a microplate reader.
Quantitative Data: Kinetic Parameters of this compound
The efficiency of a protease's action on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and reflects the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of available quantitative data for the interaction of this compound and other similar p-nitroanilide substrates with various trypsin-like proteases.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| Trypsin (wild-type) | This compound | 32.8 | 91 | 2.77 x 10³ | [1] |
| Trypsin (K188D/D189K mutant) | This compound | 50.8 | - | - | [1] |
| Thrombin (human α) | Tos-Gly-Pro-Arg-pNA | 0.00418 | 127 | 3.04 x 10⁷ | [2] |
| Thrombin (bovine α) | Tos-Gly-Pro-Arg-pNA | 0.00361 | 100 | 2.77 x 10⁷ | [2] |
Note: Data for a wider range of trypsin-like proteases with this compound is limited in publicly available literature. The provided data for thrombin with a different arginine-pNA substrate is included for comparative purposes. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.
Experimental Protocols
General Assay for Trypsin-Like Protease Activity
This protocol provides a general framework for measuring the activity of a trypsin-like protease using this compound in a 96-well plate format.
Materials:
-
Purified trypsin-like protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.005% Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Enzyme Preparation: Prepare a stock solution of the purified trypsin-like protease in a suitable buffer and determine its protein concentration.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the enzyme solution at various concentrations (to determine the linear range of the assay) to the appropriate wells. For a negative control, add 10 µL of the enzyme buffer without the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the this compound stock solution to each well to start the reaction. The final substrate concentration will be 1 mM in a total volume of 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Convert the rate from mOD/min to µmol/min using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 405 nm, pH 7.5). The path length for a 200 µL volume in a standard 96-well plate needs to be determined or a standard curve of pNA can be used for accurate quantification.
-
Screening for Protease Inhibitors
This protocol outlines a method for screening potential inhibitors of trypsin-like proteases using this compound.
Materials:
-
Same as the general activity assay.
-
Test compounds (potential inhibitors) dissolved in DMSO.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds as described previously.
-
Plate Setup:
-
Add 178 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilutions (or DMSO for the vehicle control) to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to all wells except for the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the desired temperature to allow for the interaction between the enzyme and the potential inhibitors.
-
Initiate Reaction: Add 10 µL of the this compound stock solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm over time as described in the general activity assay.
-
Data Analysis:
-
Calculate the reaction velocity (V) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100 where V_inhibitor is the reaction rate in the presence of the test compound and V_DMSO is the rate of the DMSO control.
-
To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model.
-
Troubleshooting Common Issues
-
Substrate Precipitation: this compound is hydrophobic and may precipitate in aqueous buffers. To avoid this, ensure the final DMSO concentration in the assay is sufficient to maintain solubility (typically 1-5% v/v). Add the DMSO stock solution of the substrate to the assay buffer with vigorous mixing.
-
High Background: High background absorbance can be caused by contamination of reagents or non-enzymatic hydrolysis of the substrate. Use fresh, high-quality reagents and run appropriate controls (e.g., no enzyme, no substrate).
-
Non-linear Reaction Rate: If the reaction rate is not linear, it may be due to substrate depletion or enzyme instability. Optimize the enzyme and substrate concentrations to ensure initial velocity conditions are met.
Visualization of Pathways and Workflows
Signaling Pathway: Trypsin-Like Protease Activation of PAR2
Trypsin-like proteases are key activators of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and other cellular processes. The following diagram illustrates the canonical signaling pathway initiated by the cleavage and activation of PAR2 by a trypsin-like protease.
Caption: Canonical signaling pathway of Protease-Activated Receptor 2 (PAR2) activation by trypsin-like proteases.
Experimental Workflow: Protease Inhibitor Screening
The following diagram outlines the key steps in a typical high-throughput screening workflow to identify inhibitors of trypsin-like proteases using this compound.
Caption: A typical experimental workflow for screening inhibitors of trypsin-like proteases.
Conclusion
This compound is a specific and reliable chromogenic substrate for the study of trypsin-like proteases. Its ease of use, coupled with the ability to perform kinetic measurements in a high-throughput format, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in the identification of novel proteases, the characterization of their enzymatic activity, and the discovery of new therapeutic agents targeting this important class of enzymes.
References
The Chromogenic Substrate Suc-AAPR-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chromogenic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). Designed for researchers, scientists, and drug development professionals, this document details the substrate's mechanism of action, experimental protocols for its use in enzyme kinetics and inhibitor screening, and its application in studying critical signaling pathways.
Introduction to this compound
This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of trypsin-like serine proteases. The sequence of amino acids—Alanine-Alanine-Proline-Arginine—mimics the natural cleavage sites for a class of enzymes that play crucial roles in various physiological and pathological processes. The C-terminal p-nitroanilide (pNA) group is the key to its utility as a chromogenic substrate. When the amide bond between the arginine residue and the pNA moiety is cleaved by a target protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity.
The specificity of this compound for proteases that cleave after an arginine residue makes it an invaluable tool for studying enzymes such as urokinase-type plasminogen activator (uPA) and plasma kallikrein. These enzymes are deeply involved in processes including fibrinolysis, inflammation, blood pressure regulation, and cancer metastasis.
Core Applications
The primary applications of this compound in a research and drug development setting include:
-
Enzyme Activity Assays: Quantifying the catalytic activity of purified enzymes or enzymes present in biological samples.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km).
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
-
Characterization of Inhibitors: Determining the potency (IC50) and mechanism of action of inhibitory compounds.
Quantitative Data: Enzyme Specificity and Kinetics
While extensive kinetic data for this compound is not as widely published as for other substrates, its design allows for sensitive detection of trypsin-like serine proteases. The table below summarizes the known and expected target enzymes for this substrate, along with typical kinetic parameters observed for similar substrates. Researchers should determine the specific kinetic constants for their experimental conditions.
| Enzyme | Abbreviation | Typical Function | Expected Kinetic Parameters (with similar substrates) |
| Urokinase-type Plasminogen Activator | uPA | Fibrinolysis, cell migration, invasion | Km in the low millimolar to high micromolar range |
| Plasma Kallikrein | - | Inflammation, blood pressure regulation, coagulation | Km in the low millimolar to high micromolar range |
| Trypsin | - | Digestion, zymogen activation | High affinity (low Km) and high turnover (high kcat) |
Experimental Protocols
General Chromogenic Assay for Protease Activity
This protocol provides a general framework for measuring the activity of a trypsin-like protease using this compound. All steps should be performed at a constant temperature (e.g., 37°C).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Purified enzyme or biological sample containing the enzyme of interest
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of Assay Buffer to each well.
-
Add a specific volume of the enzyme dilution to the appropriate wells.
-
Include a "no enzyme" control well containing only Assay Buffer.
-
-
Initiate the Reaction:
-
To start the reaction, add the this compound working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each sample, plot the absorbance at 405 nm against time.
-
The initial rate of the reaction (V0) is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.
-
Protocol for Screening Protease Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of a target protease.
Materials:
-
All materials from the general assay protocol.
-
Library of test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in the general assay protocol.
-
Prepare dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, the enzyme at a fixed concentration, and the test compounds at various concentrations.
-
Include a "no inhibitor" control (enzyme and buffer only) and a "no enzyme" control (buffer only).
-
Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the this compound working solution.
-
Monitor the reaction and collect data as described in the general assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each compound concentration.
-
Determine the percentage of inhibition for each compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Enzymatic Cleavage of this compound
The fundamental reaction in any assay using this substrate is the enzymatic cleavage of the p-nitroanilide group.
Experimental Workflow for Protease Inhibitor Screening
The process of screening for protease inhibitors using a chromogenic substrate follows a logical and systematic workflow.
An In-depth Technical Guide to Suc-AAPR-pNA (CAS Number 131068-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide, commonly abbreviated as Suc-AAPR-pNA, is a synthetic chromogenic peptide substrate with the CAS number 131068-47-8. It is a valuable tool in biochemical and pharmaceutical research, primarily for the study of proteolytic enzymes. Its specific amino acid sequence allows for targeted interactions with certain proteases, making it a useful reagent for enzyme activity assays, kinetic studies, and inhibitor screening. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the chromophore p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 131068-47-8 | [1] |
| Molecular Formula | C₂₇H₃₉N₉O₉ | [1] |
| Molecular Weight | 633.66 g/mol | [1] |
| IUPAC Name | 4-((1-((1-(2-(((5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)imino)(hydroxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)imino)-1-hydroxypropan-2-yl)imino)-4-hydroxybutanoic acid | [2] |
| Storage Temperature | ≤ -4°C | [1] |
Biological Activity and Applications
This compound is primarily recognized as a substrate for trypsin and trypsin-like serine proteases. Trypsin, a key digestive enzyme, plays a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The cleavage of this compound by trypsin provides a simple and reliable method for assaying trypsin activity.
Key Applications:
-
Enzyme Activity Assays: Used to measure the activity of trypsin and related proteolytic enzymes in various samples.
-
Enzyme Kinetics: Facilitates the determination of key kinetic parameters such as Kₘ and kcat, providing insights into enzyme efficiency and substrate affinity.
-
Drug Discovery: Employed in high-throughput screening campaigns to identify and characterize potential inhibitors of trypsin and other relevant proteases.
Quantitative Data: Enzyme Kinetics
The following table summarizes the known kinetic parameters for the hydrolysis of this compound by trypsin.
| Enzyme | Kₘ (mM) | kcat (s⁻¹) | Reference(s) |
| Wild-type Trypsin | 32.8 | 91 | [3][4] |
| K188D/D189K Trypsin | 50.8 | Not Reported | [3] |
Note: The precise conditions (e.g., pH, temperature, buffer composition) under which these parameters were determined were not fully detailed in the cited literature. Researchers should consider these values as a reference and may need to determine them under their specific experimental conditions.
Experimental Protocols
General Trypsin Activity Assay using this compound
This protocol is a general guideline adapted from standard procedures for trypsin assays with p-nitroanilide substrates. Optimal conditions may vary depending on the specific enzyme and experimental goals.
Materials:
-
This compound
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the Assay Buffer immediately before use. Keep the enzyme solution on ice.
-
Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to 8.0.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme solution to each well.
-
To initiate the reaction, add 10 µL of the this compound stock solution to each well. The final substrate concentration will be 0.5 mM.
-
Immediately start monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The rate of p-nitroaniline release is proportional to the change in absorbance over time.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, though this can vary slightly with pH).
-
Signaling Pathways
Trypsin is known to activate cell signaling pathways, primarily through the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor. However, PAR2-independent pathways have also been identified.
Trypsin-Induced PAR2-Dependent Signaling
Trypsin cleaves the N-terminal domain of PAR2, exposing a tethered ligand that activates the receptor. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK signaling cascade, which is involved in cell proliferation and tissue repair.[5][6]
Trypsin-Induced PAR-Independent Signaling in Platelets
In platelets, trypsin can induce shape change through a signaling pathway that does not involve known Protease-Activated Receptors. This pathway is dependent on the activation of Src family kinases (SFKs) and the RhoA/p160ROCK pathway.
Experimental Workflow for Trypsin Inhibition Assay
The following diagram illustrates a typical workflow for screening potential trypsin inhibitors using this compound.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Bachem Suc-Ala-Ala-Ala-pNA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 5. pnas.org [pnas.org]
- 6. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Suc-AAPR-pNA Assay: Core Principles and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Suc-Ala-Ala-Pro-Arg-p-nitroanilide (Suc-AAPR-pNA) assay, a fundamental tool for studying the activity of trypsin and trypsin-like serine proteases. The assay is widely employed in basic research, diagnostics, and drug discovery for inhibitor screening and kinetic analysis.
Core Principles of the this compound Assay
The this compound assay is a chromogenic method used to measure the enzymatic activity of proteases that specifically recognize and cleave the peptide sequence -Ala-Ala-Pro-Arg-. The core of the assay lies in the synthetic substrate, this compound. This substrate consists of a short peptide sequence (AAPR) that is recognized by the target protease, an N-terminal succinyl (Suc) protecting group, and a C-terminal p-nitroanilide (pNA) chromophore.
In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the pNA group by a trypsin-like protease, free p-nitroaniline is released. In an alkaline buffer, p-nitroaniline exhibits a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease.
Enzymatic Reaction Pathway
The enzymatic hydrolysis of this compound by a trypsin-like enzyme follows a two-step mechanism characteristic of serine proteases: acylation and deacylation.
Quantitative Data
The kinetic parameters of the this compound assay are crucial for comparative studies and inhibitor characterization. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (mM) | Notes |
| Wild-type Trypsin | This compound | 32.8 | Data obtained for wild-type and a specific mutant trypsin. |
| K188D/D189K Trypsin | This compound | 50.8 | A mutant form of trypsin. |
| Chymotrypsin | Suc-AAPF-pNA | 0.06 | For comparison; Suc-AAPF-pNA is a substrate for chymotrypsin-like enzymes.[1] |
| Cathepsin G | Suc-AAPF-pNA | 1.7 | For comparison.[1] |
| Chymase | Suc-AAPF-pNA | 4.0 | For comparison.[1] |
Experimental Protocols
This section provides a detailed methodology for performing a standard this compound assay to determine the activity of trypsin or a trypsin-like protease.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2. Calcium ions are important for the stability and optimal activity of trypsin.
-
Substrate Stock Solution (10 mM): Due to the poor aqueous solubility of this compound, a stock solution is typically prepared in an organic solvent.
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin) in a suitable buffer (e.g., 1 mM HCl) at a concentration appropriate for the assay. The final enzyme concentration in the assay will need to be optimized.
-
Inhibitor Stock Solution (for inhibition assays): Dissolve the test inhibitor in a suitable solvent (e.g., DMSO or assay buffer) at a known concentration.
Assay Procedure
The following protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Inhibitor solution or vehicle (e.g., DMSO) for control wells.
-
Enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitor (if present) to interact and to bring the reaction mixture to the optimal temperature.
-
Initiate the Reaction: Start the enzymatic reaction by adding the this compound substrate working solution to each well. The working solution is prepared by diluting the stock solution in the assay buffer to the desired final concentration. It is crucial to prepare this solution fresh.
-
Data Acquisition: Immediately after adding the substrate, measure the absorbance at 405 nm using a microplate reader. The measurement can be performed in two modes:
-
Kinetic Mode: The absorbance is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes). This is the preferred method as it provides the initial reaction rate.
-
Endpoint Mode: The reaction is allowed to proceed for a fixed amount of time and then stopped by adding a stopping reagent (e.g., 2% acetic acid). The final absorbance is then measured.
-
-
Data Analysis:
-
For kinetic data, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
-
For inhibitor screening, calculate the percentage of inhibition relative to the control (no inhibitor) wells.
-
Applications in Drug Discovery and Research
The this compound assay is a versatile tool with numerous applications:
-
Enzyme Kinetics: Determination of key kinetic parameters such as Km and Vmax for trypsin and related proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.
-
Mechanism of Inhibition Studies: Characterization of the mode of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).
-
Quality Control: Assessing the activity and purity of enzyme preparations.
-
Diagnostic Assays: In some contexts, the activity of specific proteases in biological samples can be indicative of certain disease states.
Conclusion
The this compound assay provides a robust, sensitive, and straightforward method for measuring the activity of trypsin and trypsin-like proteases. Its simplicity and adaptability to high-throughput formats make it an indispensable tool in both academic research and industrial drug discovery settings. By understanding the core principles and adhering to a well-defined experimental protocol, researchers can obtain reliable and reproducible data for a wide range of applications.
References
Methodological & Application
Application Notes and Protocols for the Continuous Kinetic Assay of Serine Proteases Using Suc-AAPF-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in continuous kinetic assays. This document details the principles, protocols, and data interpretation for measuring the enzymatic activity of chymotrypsin and cathepsin G. It is intended to support researchers in academic and industrial settings, particularly in the fields of enzymology and drug discovery.
Introduction
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a widely used chromogenic substrate for the sensitive and continuous measurement of proteolytic activity of chymotrypsin and chymotrypsin-like serine proteases, such as cathepsin G. The peptide sequence is specifically designed to be recognized and cleaved by these enzymes. The cleavage of the amide bond C-terminal to the phenylalanine residue by the protease releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1] This assay is highly adaptable for high-throughput screening (HTS) of enzyme inhibitors, a critical step in drug discovery and development.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the Suc-AAPF-pNA substrate by a chymotrypsin-like serine protease. The reaction proceeds as follows:
Suc-Ala-Ala-Pro-Phe-pNA + H₂O ---(Enzyme)---> Suc-Ala-Ala-Pro-Phe-OH + p-nitroaniline
The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, allowing for the sensitive detection of enzymatic activity in real-time.
Signaling Pathways
Chymotrypsin in Digestion
Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen. Upon secretion into the small intestine, it is activated by trypsin. Active chymotrypsin plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.
Caption: Activation of chymotrypsinogen to chymotrypsin in the small intestine and its role in protein digestion.
Cathepsin G in Inflammation
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It is involved in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling. Upon neutrophil activation, cathepsin G is released into the extracellular space where it can degrade extracellular matrix components, process cytokines and chemokines, and activate cell surface receptors, thereby modulating the inflammatory response.
Caption: Release of Cathepsin G from neutrophils and its pro-inflammatory functions.
Experimental Protocols
Materials and Reagents
-
Suc-AAPF-pNA (MW: 624.65 g/mol )
-
α-Chymotrypsin (from bovine pancreas)
-
Cathepsin G (human neutrophil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer
-
Sodium phosphate buffer
-
NaCl
-
CaCl₂
-
96-well microplates (clear, flat-bottom)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve 6.25 mg of Suc-AAPF-pNA in 1 mL of anhydrous DMSO. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solutions:
-
Chymotrypsin: Prepare a stock solution of 1 mg/mL in 1 mM HCl. Store at 2-8°C for up to a week. For long-term storage, aliquot and store at -20°C or -80°C.
-
Cathepsin G: Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier (e.g., 50 mM sodium acetate, pH 5.5, containing 0.1 M NaCl). Aliquot and store at -70°C.
-
-
Assay Buffers:
-
Chymotrypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Cathepsin G Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 7.5.[2]
-
Experimental Workflow
Caption: A streamlined workflow for performing the Suc-AAPF-pNA continuous kinetic assay.
Assay Protocol for Chymotrypsin
-
Prepare a working solution of chymotrypsin by diluting the stock solution in the chymotrypsin assay buffer to the desired concentration (e.g., 10 nM final concentration).[3]
-
Add the following to each well of a 96-well plate:
-
Assay buffer
-
Inhibitor or vehicle (e.g., DMSO)
-
Chymotrypsin working solution
-
-
The total volume in each well before adding the substrate should be 180 µL.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Prepare the substrate working solution by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 150 µM).[3]
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 20-30 seconds for 5-10 minutes at 25°C.
Assay Protocol for Cathepsin G
-
Prepare a working solution of cathepsin G by diluting the stock solution in the cathepsin G assay buffer to the desired concentration.
-
Add the following to each well of a 96-well plate:
-
Assay buffer
-
Inhibitor or vehicle
-
Cathepsin G working solution
-
-
The total volume in each well before adding the substrate should be 180 µL.
-
Pre-incubate the plate at 37°C for 10-15 minutes.[4]
-
Prepare the substrate working solution by diluting the 10 mM stock solution in the assay buffer. A final substrate concentration around the Kₘ value is recommended for inhibitor screening.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 405 nm kinetically.
Data Presentation and Analysis
Calculation of Enzyme Activity
The rate of the enzymatic reaction (velocity, V) is determined from the linear portion of the absorbance versus time plot (ΔA₄₀₅/min). The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law:
A = εbc
where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)
-
b is the path length of the light in the well (cm)
-
c is the concentration of p-nitroaniline (M)
Enzyme activity can be expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific temperature and pH.
Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Kₘ) is a measure of the enzyme's overall efficiency.
Table 1: Kinetic Constants for Chymotrypsin and Cathepsin G with Suc-AAPF-pNA
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |
| α-Chymotrypsin | 60[5][6][7] | 27 | 4.5 x 10⁵ | pH 8.0, 25°C |
| Cathepsin G | 1700[5][6][7] | N/A | N/A | pH 7.5, 25°C |
Note: kcat and kcat/Kₘ values can vary depending on the specific enzyme preparation and assay conditions. "N/A" indicates that reliable data from the search results for this specific substrate was not available.
Inhibitor Analysis
For drug development professionals, this assay is invaluable for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at various concentrations of the inhibitor. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ is calculated by fitting the data to a dose-response curve.
Table 2: Examples of Inhibitors for Chymotrypsin and Cathepsin G
| Enzyme | Inhibitor | Type of Inhibition | Kᵢ | IC₅₀ |
| α-Chymotrypsin | Chymostatin | Competitive, Slow-binding | 0.4 nM[8] | N/A |
| α-Chymotrypsin | α₁-Antichymotrypsin (Serpin) | Suicide Substrate | N/A | N/A |
| Cathepsin G | Chymostatin | Competitive, Slow-binding | 150 nM[8] | N/A |
| Cathepsin G | SerpinB1 | Irreversible | N/A | N/A |
| Cathepsin G | SerpinB6 | Irreversible | N/A | N/A |
Note: Kᵢ and IC₅₀ values are highly dependent on the assay conditions, particularly the substrate concentration. "N/A" indicates that specific values were not available in the search results for assays using Suc-AAPF-pNA.
Conclusion
The continuous kinetic assay using Suc-AAPF-pNA is a robust, sensitive, and reproducible method for characterizing the activity of chymotrypsin and cathepsin G. The detailed protocols and data analysis guidelines provided in these application notes are intended to facilitate the successful implementation of this assay in both basic research and drug discovery settings. The adaptability of this assay to a high-throughput format makes it particularly suitable for the screening of large compound libraries to identify novel protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin G inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Suc-AAPF-pNA - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Suc-AAPR-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) is a valuable tool for the high-throughput screening (HTS) and characterization of inhibitors targeting trypsin-like serine proteases. These proteases play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry, making them attractive targets for therapeutic intervention. The enzymatic cleavage of this compound at the C-terminal of the arginine residue by a target protease releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the protease activity. This principle forms the basis of a simple, robust, and automatable assay suitable for HTS campaigns to identify novel protease inhibitors.
Principle of the Assay
The assay is a colorimetric method that quantifies the enzymatic activity of trypsin-like serine proteases. In the absence of an inhibitor, the protease cleaves the amide bond between the arginine residue of this compound and the p-nitroaniline group. The liberated pNA has a distinct yellow color, and its concentration can be determined by measuring the absorbance of light at 405 nm. When an inhibitory compound is present, the rate of substrate cleavage is reduced, leading to a slower increase in absorbance. The potency of the inhibitor is determined by quantifying this reduction in enzymatic activity.
Featured Application: Human Airway Trypsin-like (HAT) Protease
Human Airway Trypsin-like (HAT) protease, a type II transmembrane serine protease, is an important therapeutic target implicated in respiratory diseases. HAT is involved in the activation of viral envelope proteins, such as the hemagglutinin of influenza viruses and the spike protein of coronaviruses, facilitating viral entry into host cells. Furthermore, HAT can activate Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on airway epithelial cells. This activation triggers downstream signaling cascades that lead to inflammation, mucus hypersecretion, and airway remodeling.[1][2][3][4] Therefore, inhibitors of HAT have the potential to be developed as antiviral and anti-inflammatory therapeutics for respiratory illnesses.
Data Presentation
The following tables summarize the kinetic parameters of trypsin with a similar pNA substrate and the inhibitory constants of known serine protease inhibitors. Note that the specific substrate used in these studies may differ from this compound, which can influence the absolute values. However, they provide a valuable reference for expected inhibitor potencies.
Table 1: Kinetic Parameters of Bovine Trypsin
| Substrate | K_m_ (mM) | V_max_ (µM/min) |
| N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.12 | 0.079 |
Data obtained from studies on immobilized trypsin and may vary for free enzyme in solution.
Table 2: Inhibitory Activity of Common Serine Protease Inhibitors against Trypsin
| Inhibitor | IC_50_ | K_i_ | Substrate Used |
| Aprotinin | 0.06 - 0.80 µM | 0.06 pM | N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) |
| Leupeptin | ~0.8 µM | 3.5 nM | Not Specified |
| Benzamidine | 79 µM | 22.2 µM | N-p-tosyl-L-arginine methyl ester (TAME) / Not Specified |
Disclaimer: The IC_50_ and K_i_ values presented are compiled from various sources and were determined using different substrates and assay conditions.[1][5][6][7] These values should be considered as a general reference. For precise characterization, it is recommended to determine these constants under the specific conditions of your assay using this compound.
Mandatory Visualizations
Signaling Pathway of Human Airway Trypsin-like (HAT) Protease
Caption: Signaling pathway of Human Airway Trypsin-like (HAT) protease.
Experimental Workflow for HTS of Protease Inhibitors
Caption: High-throughput screening workflow for protease inhibitors.
Experimental Protocols
Materials and Reagents
-
Substrate: N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-arginine-p-nitroanilide (this compound)
-
Enzyme: Purified trypsin-like serine protease (e.g., bovine trypsin, Human Airway Trypsin-like protease)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl_2_
-
Solvent for Substrate and Compounds: 100% Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor: e.g., Aprotinin, Leupeptin, or Benzamidine
-
Microplates: 96- or 384-well clear, flat-bottom microplates
-
Microplate Reader: Capable of measuring absorbance at 405 nm in kinetic mode
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Prepare a working solution of the protease in Assay Buffer to a final concentration that provides an optimal signal-to-background ratio and a linear reaction rate for at least 15-30 minutes. The optimal concentration should be determined empirically in preliminary experiments.
-
Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a separate microplate.
-
Positive Control Inhibitor Stock Solution: Prepare a stock solution of a known inhibitor (e.g., 1 mM Aprotinin) in an appropriate solvent (e.g., water or DMSO).
High-Throughput Screening Protocol (384-Well Plate Format)
This protocol describes a final assay volume of 50 µL. Adjust volumes as needed for different plate formats or assay requirements.
-
Dispense Compounds:
-
Add 0.5 µL of test compounds, positive control inhibitor, or DMSO (for negative and no-enzyme controls) to the appropriate wells of the assay plate. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid effects on enzyme activity.
-
-
Dispense Enzyme:
-
Add 25 µL of the Enzyme Working Solution to all wells except for the "No Enzyme" control wells.
-
To the "No Enzyme" control wells, add 25 µL of Assay Buffer.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or the desired reaction temperature, e.g., 37°C) for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiate Reaction:
-
Prepare a working solution of this compound by diluting the Substrate Stock Solution in pre-warmed Assay Buffer. The final substrate concentration should ideally be at or below the K_m_ value for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 100-200 µM.
-
Add 24.5 µL of the this compound working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed microplate reader.
-
Measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
Data Analysis
-
Calculate Initial Reaction Velocity (v):
-
For each well, determine the initial reaction rate (v) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs_405nm_/min).
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (v_compound_ / v_DMSO_control_)) * 100 where:
-
v_compound_ is the reaction rate in the presence of the test compound.
-
v_DMSO_control_ is the average reaction rate of the negative control (DMSO only) wells.
-
-
-
Hit Identification and Confirmation:
-
Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits."
-
Hits should be re-tested to confirm their activity.
-
-
Dose-Response and IC_50_ Determination:
-
For confirmed hits, perform dose-response experiments with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC_50_) value. The IC_50_ is the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.
-
Conclusion
The this compound-based colorimetric assay provides a straightforward and efficient method for the high-throughput screening of inhibitors against trypsin-like serine proteases. Its simplicity, robustness, and adaptability to automated liquid handling systems make it an ideal choice for primary screening in drug discovery campaigns targeting this important class of enzymes. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this assay in their laboratories for the identification and characterization of novel protease inhibitors.
References
- 1. Inhibition properties of free and conjugated leupeptin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aprotinin [sigmaaldrich.com]
- 4. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for Calculating Enzyme Kinetics with N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a highly specific and sensitive chromogenic substrate for α-chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2] Its utility in enzyme kinetics stems from the straightforward spectrophotometric assay it enables. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety, the released pNA has a distinct yellow color. The rate of pNA formation, and thus the enzyme's activity, can be continuously monitored by measuring the increase in absorbance at 405-410 nm.[2][3]
This document provides detailed protocols for determining the key kinetic parameters—Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic constant (k꜀ₐₜ)—of α-chymotrypsin using Suc-AAPF-pNA. These parameters are fundamental for characterizing enzyme efficiency, understanding enzyme-substrate interactions, and screening for potential inhibitors in drug discovery workflows.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the Suc-AAPF-pNA substrate by chymotrypsin. The enzyme specifically recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This releases the p-nitroaniline (pNA) molecule, which absorbs light maximally at 405-410 nm. The initial rate of the reaction is directly proportional to the enzyme concentration and is dependent on the substrate concentration. By measuring the initial reaction velocity (v₀) at various substrate concentrations, the kinetic constants Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.
Figure 1: Enzymatic cleavage of Suc-AAPF-pNA by chymotrypsin.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for bovine pancreatic α-chymotrypsin with the Suc-AAPF-pNA substrate. It is important to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.
| Parameter | Symbol | Value | Unit |
| Michaelis Constant | Kₘ | 60 | µM[2] |
| Maximum Velocity | Vₘₐₓ | Dependent on enzyme concentration | µmol/min |
| Catalytic Constant | k꜀ₐₜ | Calculated from Vₘₐₓ | s⁻¹ |
| Catalytic Efficiency | k꜀ₐₜ/Kₘ | Calculated from k꜀ₐₜ and Kₘ | M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer containing 0.01 M CaCl₂, adjusted to pH 7.8 at 25°C. Calcium chloride is included to enhance the stability of chymotrypsin.
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., from bovine pancreas) at a concentration of 1 mg/mL in 1 mM HCl. The acidic pH helps to prevent autolysis. Store in aliquots at -20°C. Immediately before the assay, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) using the cold Assay Buffer.
-
Suc-AAPF-pNA Substrate Stock Solution: The substrate is poorly soluble in aqueous solutions. Therefore, prepare a high-concentration stock solution (e.g., 50 mM) by dissolving Suc-AAPF-pNA in 100% dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light.
Protocol 2: Determination of Kₘ and Vₘₐₓ
This protocol describes how to measure the initial reaction velocities at various substrate concentrations to determine the Michaelis-Menten kinetic parameters.
-
Prepare Substrate Dilutions: From the Suc-AAPF-pNA stock solution, prepare a series of dilutions in Assay Buffer. A typical range of final substrate concentrations for the assay would be 0.2 to 5 times the expected Kₘ (e.g., 10 µM to 300 µM).
-
Set up the Assay:
-
Set up a 96-well plate or individual cuvettes.
-
For each reaction, add the appropriate volume of the diluted substrate solution.
-
Add Assay Buffer to bring the volume to just below the final desired reaction volume (e.g., 180 µL for a final volume of 200 µL).
-
Include a blank for each substrate concentration containing the substrate and buffer but no enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
-
Equilibrate Temperature: Incubate the plate or cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure all components are at a stable temperature.
-
Initiate the Reaction: Add the diluted α-chymotrypsin solution to each well or cuvette to start the reaction (e.g., 20 µL to bring the final volume to 200 µL). Mix gently but thoroughly.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm using a spectrophotometer or plate reader. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. It is crucial to use the initial, linear phase of the reaction for calculations.
Figure 2: Experimental workflow for enzyme kinetic analysis.
Protocol 3: Data Analysis and Calculation of Kinetic Parameters
-
Calculate Initial Velocity (v₀):
-
For each substrate concentration, plot Absorbance vs. Time (in minutes).
-
Determine the slope (ΔAbs/min) of the initial linear portion of the curve.
-
Convert the slope to the reaction velocity (v₀) in µmol/min/mL using the Beer-Lambert law: v₀ (µmol/min/mL) = (ΔAbs/min) / (ε × l) where:
-
ε is the molar extinction coefficient of pNA (0.0088 µM⁻¹cm⁻¹ or 8800 M⁻¹cm⁻¹).[1]
-
l is the path length of the cuvette or well (in cm).
-
-
-
Determine Kₘ and Vₘₐₓ:
-
Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), although non-linear regression is generally more accurate.
-
-
Calculate k꜀ₐₜ (Turnover Number):
-
k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.
-
It is calculated from Vₘₐₓ and the total enzyme concentration ([E]ₜ) in the assay: k꜀ₐₜ = Vₘₐₓ / [E]ₜ Ensure that the units of Vₘₐₓ and [E]ₜ are consistent (e.g., µmol/min and µmol, respectively, to get k꜀ₐₜ in min⁻¹).
-
-
Calculate Catalytic Efficiency (k꜀ₐₜ/Kₘ):
-
This ratio is a measure of how efficiently an enzyme converts a substrate to a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates.
-
Figure 3: Michaelis-Menten plot of initial velocity vs. substrate concentration.
References
Application Notes and Protocols for Suc-AAPR-pNA Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of N-Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilide (Suc-AAPR-pNA), a chromogenic substrate primarily used for measuring the activity of trypsin and other related serine proteases.
Introduction
This compound is a synthetic peptide substrate that, when cleaved by enzymes with trypsin-like specificity, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes this compound a valuable tool in enzyme kinetics, inhibitor screening, and quality control assays.
Solution Preparation
Proper preparation of the this compound solution is critical for obtaining accurate and reproducible results. Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions alone. Therefore, an organic solvent is required to prepare a concentrated stock solution, which is then diluted to the final working concentration in the assay buffer.
Recommended Solvents
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for preparing a stock solution of this compound.[1][2] It is advisable to use a high-purity, anhydrous grade of these solvents to minimize potential degradation of the substrate and interference in the assay.
Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in 100% DMSO or DMF to a convenient stock concentration, for example, 10-20 mg/mL.[1] Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
The stability of the this compound solution is dependent on the storage conditions.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store desiccated.[3] |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Several months | Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.[1] |
| Working Solution (in assay buffer) | Room Temperature | Should be used the same day | Prepare fresh before each experiment. |
Experimental Protocols
Trypsin Activity Assay
This protocol provides a general method for measuring trypsin activity using this compound. The final concentrations of substrate and enzyme may need to be optimized for specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). To prevent precipitation, add the DMSO stock solution dropwise to the assay buffer while vigorously vortexing or stirring.[1] The final DMSO concentration in the assay should typically be between 1-5% (v/v).[1]
-
Prepare serial dilutions of the trypsin stock solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted trypsin solutions to their respective wells. Include a blank control with no enzyme.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the this compound working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed plate reader.
-
Measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate Reaction Velocity: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Enzyme Activity Calculation: The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), c is the concentration, and l is the path length.[3]
Visualizations
Experimental Workflow for Trypsin Activity Assay
Caption: Workflow for a typical trypsin activity assay using this compound.
Logical Relationship of Assay Components
Caption: Relationship between components in the this compound enzymatic assay.
References
Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroaniline Release from Suc-AAPR-pNA
Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) release from the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide (Suc-AAPR-pNA) is a widely used method for assaying the activity of certain proteases, particularly those with trypsin-like specificity. This technique offers a continuous and sensitive colorimetric assay suitable for enzyme kinetics studies, inhibitor screening, and quality control in drug development. The enzymatic cleavage of the amide bond between the peptide and p-nitroaniline releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at or near 405 nm.[1][2][3] The rate of pNA formation is directly proportional to the enzymatic activity under appropriate assay conditions.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate this compound to yield a peptide fragment and the chromogenic product, p-nitroaniline. The reaction can be summarized as follows:
Suc-Ala-Ala-Pro-Arg-pNA (Colorless) --(Enzyme)--> Suc-Ala-Ala-Pro-Arg + p-Nitroaniline (Yellow)
The liberated p-nitroaniline has a distinct absorbance maximum around 405-410 nm, allowing for its concentration to be determined using spectrophotometry.[1][2] By monitoring the change in absorbance over time, the reaction velocity and thus the enzyme activity can be calculated.[4]
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Purity ≥95% |
| Enzyme (e.g., Trypsin) | High purity, known concentration |
| Assay Buffer | e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.5% |
| p-Nitroaniline (pNA) | Standard for calibration curve, ≥99% |
| 96-well microplate or cuvettes | Optically clear |
| Spectrophotometer | Microplate reader or cuvette-based |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 10 mM): Due to the hydrophobic nature of many peptide-pNA substrates, it is recommended to dissolve this compound in 100% DMSO to prepare a concentrated stock solution.[5] For example, to prepare a 10 mM stock solution of this compound (MW: 633.65 g/mol ), dissolve 6.34 mg in 1 mL of DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][6]
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer at a concentration suitable for the experiment. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
p-Nitroaniline Standard Stock Solution (e.g., 1 mM): Dissolve p-nitroaniline in the assay buffer to a final concentration of 1 mM. This stock solution will be used to generate a standard curve.
p-Nitroaniline Standard Curve
A standard curve is essential for converting the rate of change in absorbance to the molar concentration of the product.
-
Prepare a series of dilutions of the p-nitroaniline standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.
-
Transfer a fixed volume (e.g., 200 µL) of each dilution to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve.
-
Determine the linear regression equation (y = mx + c), where 'm' is the molar extinction coefficient in the context of the specific assay conditions.[1] The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[7][8]
Enzyme Activity Assay Protocol (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as described in the table below. It is recommended to perform each measurement in triplicate.
| Component | Volume | Final Concentration |
| Assay Buffer | Variable | As required |
| Enzyme Solution | 20 µL | To be optimized |
| This compound Stock Solution | 10 µL | e.g., 100 µM |
| Total Volume | 200 µL |
-
Assay Procedure:
-
Add the assay buffer to the wells.
-
Add the enzyme solution to the wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to each well and mix immediately.
-
Start monitoring the change in absorbance at 405 nm continuously for a set period (e.g., 10-30 minutes), recording a reading at regular intervals (e.g., every 30 seconds).
-
Data Presentation and Analysis
The rate of the enzymatic reaction is determined by the linear portion of the absorbance versus time plot.
Table 1: Sample Data for p-Nitroaniline Standard Curve
| pNA Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.005 |
| 25 | 0.250 |
| 50 | 0.500 |
| 100 | 1.000 |
| 150 | 1.500 |
| 200 | 2.000 |
Table 2: Sample Enzyme Kinetics Data
| Time (min) | Absorbance at 405 nm (AU) |
| 0 | 0.050 |
| 1 | 0.150 |
| 2 | 0.250 |
| 3 | 0.350 |
| 4 | 0.450 |
| 5 | 0.550 |
Calculation of Enzyme Activity
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic data.
-
Use the Beer-Lambert law to convert the reaction rate from ΔA/min to the change in molar concentration of p-nitroaniline per minute.[7][8]
Rate (M/min) = (ΔA/min) / (ε * l)
-
ε = Molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹) determined from the standard curve or use the literature value of 9,960 M⁻¹cm⁻¹.[7][8]
-
l = Path length of the light beam through the sample (cm). For a standard 96-well plate with 200 µL volume, the path length needs to be determined or a standard path length correction applied.
-
-
Calculate the enzyme activity in Units/mL, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L)] / [Enzyme Volume (L)] * 10^6
Visualizations
Caption: Enzymatic reaction pathway of this compound cleavage.
Caption: Workflow for the spectrophotometric measurement of enzyme activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Substrate Precipitation | Low DMSO concentration in the final assay mixture. | Increase the final DMSO concentration to 1-5% (v/v). Add the DMSO stock solution dropwise to a vigorously stirring buffer.[5] |
| Non-linear reaction rate | Substrate depletion; Enzyme concentration too high. | Decrease the enzyme concentration or monitor the reaction for a shorter period. Ensure substrate concentration is at or above the Km value. |
| High background absorbance | Autohydrolysis of the substrate; Contaminated reagents. | Run a blank control without the enzyme. Use fresh, high-purity reagents. |
| Low signal | Enzyme activity is low; Incorrect wavelength. | Increase enzyme concentration. Confirm the spectrophotometer is set to the correct wavelength (405-410 nm). |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. brainly.com [brainly.com]
- 8. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
Application of Suc-AAPR-pNA in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) is a synthetic chromogenic substrate designed for the sensitive and specific measurement of trypsin and trypsin-like serine proteases.[1] These enzymes play critical roles in a variety of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression.[2][3][4] In the context of drug discovery, elevated or dysregulated activity of specific trypsin-like proteases has been implicated in diseases such as pancreatitis, inflammatory disorders, and various cancers, making them attractive therapeutic targets.[2][5][6][7]
The fundamental principle behind the use of this compound lies in its enzymatic cleavage. The substrate consists of a short peptide sequence (AAPR) that is recognized by trypsin-like proteases, linked to a p-nitroanilide (pNA) chromophore. Upon enzymatic hydrolysis of the amide bond between the arginine residue and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA formation, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm, is directly proportional to the enzymatic activity. This straightforward and robust assay principle makes this compound an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors, enzyme kinetics studies, and the characterization of novel proteases.
Principle of the Assay
The enzymatic reaction at the core of the this compound assay is a colorimetric measurement of protease activity. The trypsin-like enzyme recognizes and cleaves the peptide substrate at the carboxyl side of the arginine residue. This cleavage event liberates the p-nitroaniline (pNA) group, which imparts a yellow color to the solution. The intensity of this color, measured over time, provides a quantitative measure of the enzyme's catalytic rate. In a drug discovery setting, the inhibitory potential of a test compound is determined by its ability to diminish the rate of pNA formation in comparison to a control reaction without the inhibitor.
Figure 1: Principle of the chromogenic assay using this compound.
Data Presentation: Enzyme Kinetics
| Substrate | Enzyme | Km (mM) | Vmax (mmol/s or mM/min) | Reference |
| BAPNA | Trypsin (from fish) | 0.374 | 0.285 mmol/s | [8] |
| BAPNA | Trypsin (immobilized) | 0.12 | 0.079 mM/min | [9] |
| BAPNA | Enzyme from Treponema denticola | 0.05 | Higher than trypsin | [10] |
Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.
Application in Drug Discovery: Targeting Trypsin-Related Signaling Pathways
Trypsin-like proteases are integral components of various signaling pathways, and their dysregulation is often associated with disease. A prominent example is the Protease-Activated Receptor (PAR) family, particularly PAR2, which can be activated by trypsin.[5][11] This activation is implicated in inflammatory responses and the progression of certain cancers, such as pancreatic and ovarian cancer.[5][6][12] Therefore, screening for inhibitors of trypsin-like proteases using this compound can lead to the discovery of novel therapeutics for these conditions.
Figure 2: Trypsin-PAR2 signaling as a drug discovery target.
Experimental Protocols
Protocol 1: Determination of Trypsin Activity using this compound
This protocol provides a general method for measuring the activity of trypsin or a trypsin-like protease.
Materials:
-
Recombinant or purified trypsin
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
DMSO (for dissolving the substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 20 mM) in DMSO. Store in aliquots at -20°C.
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) and store at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in the Assay Buffer.
-
-
Assay Setup (for a final volume of 200 µL per well):
-
Add 180 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted enzyme solution to the test wells. For blank wells (no enzyme control), add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
-
Initiation of Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer.
-
Add 10 µL of the this compound working solution to all wells to start the reaction. The final substrate concentration should be optimized (typically around the Km value).
-
-
Kinetic Measurement:
-
Immediately place the microplate into a pre-warmed plate reader.
-
Measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct the rates of the test wells by subtracting the rate of the blank wells.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8800 M⁻¹cm⁻¹ at 405 nm is commonly used, but should be verified under the specific assay conditions).
-
Protocol 2: High-Throughput Screening of Trypsin Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of trypsin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 3. Molecular Perspective on Proteases: Regulation of Programmed Cell Death Signaling, Inflammation and Pathological Outcomes [mdpi.com]
- 4. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Trypsin-instructed bioactive peptide nanodrugs with cascading transformations to improve chemotherapy against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Trypsinogen and chymotrypsinogen: potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Trypsin Activity in Cell Lysates Using the Chromogenic Substrate Suc-AAPR-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypsin, a serine protease, plays a crucial role in various physiological and pathological processes, including digestion, cell signaling, and tissue remodeling. Its dysregulation has been implicated in diseases such as pancreatitis and cancer. Accurate measurement of trypsin and trypsin-like protease activity in biological samples, such as cell lysates, is essential for understanding its function and for the development of therapeutic inhibitors. This document provides a detailed protocol for determining trypsin activity in cell lysates using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA).
The assay is based on the enzymatic cleavage of the peptide substrate this compound by trypsin at the carboxyl side of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the trypsin activity in the sample.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the colorless substrate this compound by trypsin to yield a peptide fragment and the yellow-colored product, p-nitroaniline (pNA). The concentration of the released pNA is quantified by measuring its absorbance at 405 nm.
Materials and Reagents
Reagents
-
This compound (Trypsin Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Calcium Chloride (CaCl₂) (e.g., 10 mM)
-
p-Nitroaniline (pNA) standard
-
Cell Lysis Buffer (e.g., RIPA buffer or 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Protease Inhibitor Cocktail (optional, for lysate preparation, ensuring it does not inhibit trypsin)
-
Bovine Trypsin (for positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Deionized water (ddH₂O)
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates
-
Incubator set to 25°C or 37°C
-
Microcentrifuge
-
Homogenizer or sonicator
-
Standard laboratory pipettes and consumables
Experimental Protocols
Preparation of Cell Lysates
Proper preparation of cell lysates is critical for accurate measurement of intracellular enzyme activity.
-
Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then detach the cells using a non-enzymatic method or a gentle scraper. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer. A common lysis buffer is RIPA buffer, but a simpler buffer like 10 mM Tris-HCl, pH 7.4 with 1 mM EDTA can also be used. The volume of lysis buffer will depend on the cell pellet size; a general starting point is 100-500 µL per 1-10 million cells.
-
Homogenization: To ensure complete cell lysis and release of intracellular contents, sonicate the cell suspension on ice or pass it through a homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble cellular proteins including trypsin. This is the cell lysate that will be used for the assay.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is necessary for normalizing the trypsin activity.
-
Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. Calcium ions are important for the stability and optimal activity of trypsin.
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM). Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 0.2 to 2 mM.
-
pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO.
-
pNA Standard Curve: Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).
Trypsin Activity Assay Protocol
-
Prepare the Microplate: Add the following to the wells of a 96-well microplate:
-
Sample Wells: 20-50 µL of cell lysate and add assay buffer to a final volume of 100 µL.
-
Positive Control: A known amount of bovine trypsin (e.g., 10 µL of a 1 µg/mL solution) and add assay buffer to 100 µL.
-
Negative Control (Blank): 100 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the samples to reach thermal equilibrium.
-
Initiate the Reaction: Add 100 µL of the pre-warmed substrate working solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.
-
Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at the reaction temperature for a fixed period (e.g., 30 or 60 minutes). Stop the reaction by adding an acid (e.g., 50 µL of 30% acetic acid). Read the final absorbance at 405 nm.
Data Analysis and Presentation
Calculation of Trypsin Activity
-
pNA Standard Curve: Plot the absorbance at 405 nm versus the concentration of the pNA standards. Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration.
-
Rate of Reaction: For the kinetic assay, determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot for each sample.
-
Calculate pNA Concentration: Use the standard curve to convert the ΔA₄₀₅/min to the rate of pNA production (in µmol/min or nmol/min).
-
Calculate Trypsin Activity: The trypsin activity in the cell lysate can be calculated using the following formula:
Activity (U/mg) = (Rate of pNA production (µmol/min) / Volume of lysate (mL)) / Protein concentration (mg/mL)
One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at the specified conditions.[1]
Quantitative Data Summary
The following table provides representative kinetic parameters for trypsin with various p-nitroanilide substrates. Note that the specific values for this compound may vary depending on the experimental conditions.
| Parameter | Substrate | Value | Reference |
| Km | N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.085 mM | |
| kcat | N-α-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 1.76 s⁻¹ | |
| Km | N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pNA) | 0.394 mM (at pH 9.05) | [2][3] |
| kcat | N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pNA) | ~0.5 s⁻¹ (pH dependent) | [3] |
| Optimal pH | General Trypsin Activity | 7.0 - 9.0 | [4] |
| Measurement Wavelength | p-Nitroaniline | 405 nm | [5] |
Note: The expression of trypsin is significantly elevated in several human cancer cells, including those of the stomach, colon, lung, and breast.[6] However, specific activity values are highly dependent on the cell line and culture conditions.
Signaling Pathways Involving Trypsin
Trypsin is not only a digestive enzyme but also an important signaling molecule that can activate specific cell surface receptors, primarily Protease-Activated Receptors (PARs).
Protease-Activated Receptor 2 (PAR2) Signaling
Trypsin is a potent activator of PAR2, a G-protein coupled receptor.[7][8] Cleavage of the N-terminal domain of PAR2 by trypsin unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades involved in inflammation, pain, and cell proliferation.[5][9][10]
Intracellular Trypsin and Apoptosis
Premature intracellular activation of trypsinogen to trypsin is a key initiating event in pancreatitis and can lead to acinar cell death.[11] Intracellular trypsin can trigger apoptosis through caspase-dependent and independent pathways.[11] This process involves the activation of caspases, such as caspase-3, and the cleavage of key cellular proteins like PARP.[12]
References
- 1. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 11. Intracellular trypsin induces pancreatic acinar cell death but not NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cathepsin B Activity Initiates Apoptosis via Digestive Protease Activation in Pancreatic Acinar Cells and Experimental Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suc-AAPR-pNA Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a Suc-AAPR-pNA (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide) enzymatic assay kit. This chromogenic substrate is designed for the sensitive detection of trypsin-like serine protease activity.
Introduction
The this compound enzymatic assay is a robust and widely used method for measuring the activity of trypsin and other related proteases that exhibit trypsin-like specificity. The assay's principle is based on the enzymatic hydrolysis of the peptide substrate, this compound. This cleavage releases the chromophore p-nitroanilide (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and quality control in various research and drug development applications. This compound is a substrate for trypsin acyl-enzymes and can be used to test their activity.[1]
Kit Components and Storage
A typical this compound enzymatic assay kit contains the following components. Upon receipt, it is recommended to store the components at the specified temperatures to ensure optimal performance and stability.
| Component | Description | Storage Temperature |
| Assay Buffer | A buffered solution (e.g., Tris-HCl) at the optimal pH for the target enzyme's activity. May contain salts like CaCl2 to enhance enzyme stability and activity. | 4°C |
| Substrate (this compound) | Lyophilized or pre-dissolved in a suitable solvent (e.g., DMSO). This is the chromogenic substrate that is cleaved by the enzyme. | -20°C |
| Positive Control Enzyme | A purified and stabilized preparation of a relevant protease (e.g., Trypsin) with known activity. Used to validate the assay performance. | -20°C |
| Stop Solution | A reagent (e.g., acetic acid) used to terminate the enzymatic reaction at a specific time point, allowing for endpoint measurements. | Room Temperature |
| p-Nitroanilide (pNA) Standard | A solution of pNA of a known concentration. Used to generate a standard curve for quantifying the amount of pNA produced in the enzymatic reaction. | -20°C |
Assay Principle and Workflow
The enzymatic assay follows a straightforward workflow involving the preparation of reagents, initiation of the enzymatic reaction, and subsequent measurement of the product formation.
Enzymatic Reaction Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suc-AAPR-pNA Assays
Welcome to the technical support center for optimizing buffer conditions for Succinyl-Alanine-Alanine-Proline-Arginine-p-Nitroanilide (Suc-AAPR-pNA) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is this compound a substrate for?
This compound is a chromogenic substrate for trypsin and trypsin-like serine proteases. These enzymes specifically cleave the peptide bond at the carboxyl side of arginine (R) and lysine residues. The cleavage of this compound releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm.
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It has poor solubility in aqueous solutions.
Q3: My this compound substrate precipitates when I add it to the aqueous assay buffer. What should I do?
Substrate precipitation is a common issue and can be addressed by:
-
Controlling Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is between 1-5% (v/v). This helps maintain substrate solubility without significantly inhibiting the enzyme.
-
Proper Mixing Technique: Add the DMSO stock solution to the assay buffer dropwise while vortexing or stirring vigorously to promote rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Optimizing Buffer Composition: High salt concentrations can sometimes reduce the solubility of hydrophobic peptides. Consider reducing the ionic strength of your buffer if possible.
Q4: What is the optimal pH for a this compound assay?
The optimal pH for trypsin and trypsin-like proteases is typically in the slightly alkaline range, generally between 7.8 and 8.7.[1] It is recommended to perform a pH optimization experiment for your specific enzyme and conditions.
Q5: Why is calcium chloride often included in the assay buffer?
Calcium ions (Ca²⁺) are known to bind to trypsin, enhancing its thermal stability and enzymatic activity.[2][3] Including CaCl₂ in the assay buffer, typically at a concentration of 1-20 mM, can help to ensure robust and reproducible enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Incorrect pH: The buffer pH is outside the optimal range for the enzyme. 2. Enzyme Instability/Degradation: The enzyme has lost activity due to improper storage, handling, or autolysis. 3. Presence of Inhibitors: The enzyme sample or buffer components contain protease inhibitors (e.g., from the sample source or contamination). 4. Low Substrate Concentration: The substrate concentration is well below the Michaelis constant (Kₘ), leading to a low reaction rate. | 1. Optimize pH: Test a range of pH values between 7.5 and 9.0 to find the optimum for your enzyme. 2. Add Stabilizers: Include 10-20 mM CaCl₂ in the assay buffer to stabilize the trypsin.[2][3] Ensure the enzyme is stored correctly and handled on ice. 3. Identify and Remove Inhibitors: If using biological samples, consider purification steps to remove endogenous inhibitors. Check all reagents for potential inhibitory compounds. 4. Increase Substrate Concentration: Perform a substrate concentration curve to determine the optimal concentration for your assay. |
| High Background Signal (High Absorbance in "No Enzyme" Control) | 1. Substrate Instability: The this compound substrate is spontaneously hydrolyzing in the assay buffer. 2. Contaminated Reagents: The buffer or other reagents are contaminated with a protease. | 1. Prepare Substrate Solution Fresh: Prepare the substrate solution immediately before use. Some p-nitroanilide substrates can undergo slow hydrolysis in buffer over time. 2. Use High-Purity Reagents: Ensure all reagents are of high purity and handle them with care to prevent cross-contamination. |
| Non-Linear Reaction Rate (Curve Plateaus Quickly) | 1. Substrate Depletion: The initial substrate concentration is too low and is being rapidly consumed by the enzyme. 2. Product Inhibition: The released p-nitroaniline or the cleaved peptide is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. | 1. Increase Substrate Concentration: Use a higher starting concentration of this compound. 2. Use Initial Rates: Calculate the reaction velocity from the initial linear portion of the progress curve. 3. Add Stabilizers: Ensure CaCl₂ is present in the buffer. Consider if the assay temperature is too high, leading to enzyme denaturation over time. |
| Poor Reproducibility (High Variation Between Replicates) | 1. Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate stock solutions are difficult to pipette accurately. 2. Incomplete Mixing: Reagents are not mixed thoroughly in the assay wells. 3. Temperature Fluctuations: The assay plate is not uniformly equilibrated to the reaction temperature. | 1. Use Serial Dilutions: Prepare intermediate dilutions of stock solutions to allow for the pipetting of larger, more accurate volumes. 2. Ensure Proper Mixing: Gently mix the plate after the addition of each reagent. 3. Pre-incubate Plate: Pre-incubate the microplate with all reagents except the one that initiates the reaction (usually the substrate or enzyme) at the desired temperature to ensure thermal equilibrium. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2):
-
Dissolve 6.06 g of Tris base in 800 mL of purified water.
-
Add 1.47 g of CaCl₂ dihydrate.
-
Adjust the pH to 8.2 at 25°C with 1 M HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at 4°C.
-
-
Substrate Stock Solution (20 mM this compound in DMSO):
-
Dissolve the required amount of this compound in 100% DMSO to achieve a 20 mM concentration.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Enzyme Solution:
-
Prepare a stock solution of trypsin or your trypsin-like protease in a suitable buffer (e.g., 1 mM HCl with 20 mM CaCl₂) as recommended by the supplier.
-
Immediately before the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. Keep the diluted enzyme on ice.
-
Protocol 2: Standard Kinetic Assay in a 96-Well Plate
This protocol is for a final assay volume of 200 µL. Adjust volumes as needed for your specific application.
-
Prepare Assay Plate:
-
Add 170 µL of pre-warmed Assay Buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add 10 µL of your test compound (dissolved in a compatible solvent, e.g., DMSO) or solvent control to the appropriate wells.
-
-
Add Enzyme:
-
Add 10 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Gently mix the plate on a plate shaker for 30 seconds.
-
-
Initiate the Reaction:
-
Add 10 µL of the 20 mM Substrate Stock Solution to all wells to start the reaction. This will result in a final substrate concentration of 1 mM and a final DMSO concentration of 5%.
-
Immediately mix the plate on a plate shaker for 30 seconds.
-
-
Measure Absorbance:
-
Place the microplate in a plate reader pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA at 410 nm is 8,800 M⁻¹cm⁻¹).[4]
-
Quantitative Data Summary
The following tables provide a summary of typical buffer components and their effects on trypsin-like protease assays. These values should be used as a starting point for your own optimization.
Table 1: Recommended Buffer Conditions for this compound Assays
| Parameter | Recommended Range | Notes |
| Buffer | Tris-HCl | A common and effective buffer for trypsin assays. |
| pH | 7.8 - 8.7 | Optimal pH for most trypsin-like proteases.[1] |
| Tris-HCl Concentration | 50 - 100 mM | Provides adequate buffering capacity. |
| CaCl₂ Concentration | 1 - 20 mM | Essential for trypsin stability and activity. 10 mM is a common starting concentration.[2][3] |
| Substrate Concentration | 0.1 - 2.0 mM | Should be optimized based on the Kₘ of the enzyme. |
| Final DMSO Concentration | 1 - 5% (v/v) | To maintain substrate solubility. Higher concentrations may inhibit the enzyme. |
| Temperature | 25 - 37°C | Higher temperatures increase reaction rate but may decrease enzyme stability. |
Table 2: Effect of CaCl₂ on Trypsin Activity
| CaCl₂ Concentration | Relative Initial Activity (Normalized) | Notes |
| 0 mM | 1.00 | Baseline activity at 37°C. |
| 1 mM | ~1.50 | A significant increase in activity is observed. |
| 10 mM | ~1.86 | Near-maximal enhancement of initial activity.[2] |
| 100 mM | ~1.88 | Minimal additional benefit over 10 mM.[3] |
Visualizations
Caption: Enzymatic cleavage of this compound by a trypsin-like protease.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
Technical Support Center: Suc-AAPX-pNA Chromogenic Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzymatic assays using N-Succinyl-Ala-Ala-Pro-X-p-nitroanilide (Suc-AAPX-pNA) substrates. While the query mentioned Suc-AAPR-pNA (Arginine), this guide focuses on the widely used and well-documented analog Suc-AAPF-pNA (Phenylalanine) , a substrate for chymotrypsin and cathepsin G, as its principles of use and troubleshooting are broadly applicable to the entire class of p-nitroanilide (pNA) chromogenic substrates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Suc-AAPF-pNA assay?
A1: The Suc-AAPF-pNA assay is a colorimetric method used to measure protease activity. The substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is a synthetic peptide that mimics a natural substrate recognition site for certain proteases like chymotrypsin.[1][2] In its intact form, the substrate is colorless. When cleaved by a specific protease at the carboxyl side of the phenylalanine residue, it releases the yellow chromophore, p-nitroaniline (pNA).[1][3] The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at 405-410 nm.[4][5]
Q2: What enzymes can be assayed with Suc-AAPF-pNA?
A2: Suc-AAPF-pNA is a well-established substrate for a-chymotrypsin and human leukocyte cathepsin G.[4][6] It is also reported to be cleaved by other proteases such as subtilisins, chymase, and prostate-specific antigen (PSA).[4][6] It is notably not hydrolyzed by human leukocyte elastase.[4][6]
Q3: How should I prepare and store my Suc-AAPF-pNA stock solution?
A3: Suc-AAPF-pNA has poor solubility in aqueous solutions but is soluble in organic solvents.[3][4] It is highly recommended to first dissolve the peptide in 100% dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-20 mg/mL).[3][4][7] This stock solution should be stored in aliquots at -20°C to minimize freeze-thaw cycles.[1][8] When stored properly as a desiccated solid, the compound can be stable for several years at -20°C.[4][6] For experiments, create a fresh working solution by diluting the stock into the appropriate assay buffer.[1]
Q4: What is the molar extinction coefficient (ε) for p-nitroaniline?
A4: The molar extinction coefficient for p-nitroaniline can vary slightly depending on the buffer composition, pH, and ionic strength.[9] However, a commonly accepted and used value is 8,800 M⁻¹cm⁻¹ at 410 nm at a pH of 7.5.[6][10] It is crucial to use a consistent value for calculating the concentration of the product released in your experiments.
Enzymatic Reaction Mechanism
The core of the assay is the enzymatic hydrolysis of the substrate. The protease recognizes the peptide sequence and cleaves the amide bond between the phenylalanine (or another target amino acid) and the pNA group.
Caption: Enzymatic cleavage of Suc-AAPF-pNA by a protease to release p-nitroaniline.
Troubleshooting Guide
Unexpected results can often be traced to specific issues with reagents or the experimental setup. This guide addresses the most common problems in a question-and-answer format.
Problem 1: High Background Signal (Yellow color in "no-enzyme" control)
Q: My control wells without any enzyme are showing a high absorbance reading. What could be the cause?
A: A high background signal indicates the presence of free pNA before the enzymatic reaction begins. This can stem from several sources:
-
Spontaneous Substrate Hydrolysis: The pNA substrate can undergo spontaneous, non-enzymatic hydrolysis, a process that can be accelerated by high pH (basic conditions) or improper storage.[11][12][13] If your substrate stock solution itself appears yellow, it has likely degraded.[11]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with microbial proteases or other substances that can cleave the substrate.[11]
-
Light Exposure: Although less common, prolonged exposure to light can potentially degrade the substrate. It is good practice to keep the substrate solution protected from light.[14]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Degradation | Prepare a fresh substrate working solution from a solid, properly stored stock for each experiment.[11][13] | Lower absorbance in "no-enzyme" and "t=0" control wells. |
| Buffer/Reagent Contamination | Prepare all buffers with high-purity water (e.g., 18 MΩ·cm) and filter-sterilize if necessary. Test individual reagents for activity against the substrate. | Identification and replacement of the contaminated reagent, leading to reduced background. |
| High pH in Assay Buffer | Ensure the assay buffer pH is optimal for the enzyme but not so high that it causes significant spontaneous substrate hydrolysis. Run a control with substrate in buffer over time to measure the rate of spontaneous hydrolysis.[13] | A lower, stable background reading over the course of the assay. |
Problem 2: No or Very Low Signal
Q: I'm not seeing any significant increase in absorbance even after adding the enzyme. Why is my reaction not working?
A: A lack of signal points to an issue with one of the core components of the reaction.
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or the presence of an inhibitor.
-
Substrate Precipitation: The Suc-AAPF-pNA substrate is hydrophobic and can precipitate out of the aqueous assay buffer if the concentration of the organic solvent (like DMSO) is too low in the final reaction mixture.[7]
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Verify enzyme activity with a known positive control substrate or a new batch of enzyme. Ensure proper storage conditions (typically -20°C or -80°C in a suitable buffer). | A positive signal confirms the assay setup is correct and the original enzyme was inactive. |
| Substrate Precipitation | Ensure the final concentration of DMSO in the assay is sufficient to maintain substrate solubility, typically between 1-5% (v/v).[7] Add the substrate stock solution to the buffer while vortexing to ensure rapid mixing.[7] | A clear reaction solution and a measurable increase in absorbance upon enzyme addition. |
| Suboptimal Buffer/pH | Consult literature for the optimal pH and buffer conditions for your enzyme. The optimal pH for chymotrypsin, for example, is around 7.8-9.0.[7] | Increased rate of reaction and a stronger signal. |
| Presence of Inhibitors | Ensure no contaminating protease inhibitors are present in your sample or reagents (e.g., from cell lysates). | Restoration of enzyme activity. |
Problem 3: Inconsistent or Irreproducible Results
Q: My results have high variability between replicates. What can I do to improve reproducibility?
A: High variability often points to issues with precision in the experimental setup or interfering substances in the sample.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a major source of variability.
-
Sample Matrix Interference: Components in complex samples (like cell lysates or soil extracts) can interfere with the assay by absorbing light at 410 nm or by inhibiting the enzyme.[5][15]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent temperatures between wells or assays will lead to variable results.[16]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. Prepare a master mix of reagents to add to all wells to minimize pipetting steps. | Lower coefficient of variation (CV) between replicate wells. |
| Sample Interference | Run a sample blank control (sample + buffer, no substrate) to measure the intrinsic absorbance of your sample and subtract it from your results.[5] | More accurate measurement of enzyme-generated signal. |
| Temperature Variation | Ensure the reaction plate or cuvettes are properly equilibrated to the desired assay temperature before initiating the reaction.[1][17] | Consistent reaction rates across all wells and experiments. |
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing common issues.
Caption: A logical workflow for troubleshooting common issues in pNA-based protease assays.
Key Experimental Protocols
Protocol: General Protease Activity Assay using Suc-AAPF-pNA
This protocol provides a general workflow for a kinetic assay in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Suc-AAPF-pNA (solid)
-
DMSO (anhydrous/fresh)[3]
-
Purified protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)[18]
-
Microplate reader capable of reading absorbance at 405 nm or 410 nm[1]
-
96-well clear, flat-bottom microplate
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (20 mM): Dissolve an appropriate amount of Suc-AAPF-pNA in 100% DMSO. For example, dissolve ~12.5 mg of Suc-AAPF-pNA (MW: 624.65 g/mol ) in 1 mL of DMSO. Store at -20°C in aliquots.[7]
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable, stabilizing buffer (e.g., 1 mM HCl for chymotrypsin).[19] Dilute the enzyme to the desired working concentration in cold Assay Buffer just before use.
-
p-Nitroaniline Standard Curve (Optional but Recommended): Prepare a series of known concentrations of pNA (e.g., 0-200 µM) in the final assay buffer composition (including the same percentage of DMSO as the experimental wells) to convert absorbance values to the amount of product formed.[20]
-
-
Assay Setup (per well):
-
Add 85 µL of Assay Buffer to each well.
-
Add 5 µL of the enzyme working solution to the "test" wells. For "no-enzyme" control wells, add 5 µL of Assay Buffer.
-
Add 5 µL of sample/inhibitor if applicable, adjusting the buffer volume accordingly to maintain a final volume of 100 µL.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration.[1]
-
-
Initiating the Reaction:
-
Prepare a substrate working solution by diluting the 20 mM stock into the Assay Buffer. The final substrate concentration should be determined based on the Kₘ of the enzyme (typically 0.2-1 mM). For a final concentration of 200 µM in 100 µL, you would need a 2 mM intermediate dilution.
-
To start the reaction, add 10 µL of the substrate working solution to all wells using a multichannel pipette for consistency. The final volume in each well should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-set to the assay temperature.
-
Measure the absorbance at 405 nm (or 410 nm) every minute for 15-30 minutes (kinetic mode).[20]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the "no-enzyme" control from the rates of the test wells to correct for spontaneous substrate hydrolysis.
-
Convert the corrected rate (ΔAbs/min) to molar concentration using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length in cm. The path length for a 100 µL volume in a standard 96-well plate must be measured or estimated (typically ~0.29 cm). Alternatively, use the pNA standard curve to directly convert absorbance values to nmol of product formed.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Value / Solvent | Notes |
| Substrate Name | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Commonly abbreviated as Suc-AAPF-pNA. |
| Enzymes | Chymotrypsin, Cathepsin G, Subtilisin, Chymase | Kₘ for Chymotrypsin is ~60 µM; for Cathepsin G is ~1.7 mM.[4][21] |
| Stock Solution Solvent | DMSO or DMF | Highly soluble in DMSO (e.g., 120 mg/mL).[3] Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[3] |
| Stock Solution Storage | -20°C, desiccated, protected from light | Stable for years as a solid.[6] Stock solutions in DMSO are stable for months at -20°C.[8] |
| Final DMSO Concentration | 1 - 5% (v/v) | Critical to maintain substrate solubility in aqueous assay buffer.[7] |
| Absorbance Wavelength | 405 - 410 nm | This range maximizes the signal from pNA while minimizing absorbance from the intact substrate.[4] |
| pNA Molar Extinction Coeff. (ε) | 8,800 M⁻¹cm⁻¹ | At 410 nm, pH 7.5.[6] |
| Assay pH Range | 7.5 - 9.0 | Highly dependent on the specific enzyme's pH optimum. Avoid highly basic conditions to minimize spontaneous hydrolysis.[7][12] |
| Assay Temperature | 25°C or 37°C | Must be kept constant and consistent for reproducible results.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 16. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. benchchem.com [benchchem.com]
- 19. coachrom.com [coachrom.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Suc-AAPF-pNA - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]
Technical Support Center: Optimizing the Suc-AAPR-pNA Assay for Enhanced Sensitivity
Welcome to the technical support center for the Suc-AAPR-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the sensitivity of their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate, this compound, is composed of a peptide sequence (Suc-Ala-Ala-Pro-Arg) linked to a chromogenic molecule, p-nitroaniline (pNA). When a protease cleaves the peptide bond at the arginine residue, it releases pNA. Free p-nitroaniline has a distinct yellow color and absorbs light maximally around 405-410 nm.[1] The rate of pNA release, measured by the increase in absorbance over time, is directly proportional to the enzymatic activity of the protease.
Q2: My absorbance signal is very low. What are the potential causes?
Low signal in a this compound assay can stem from several factors:
-
Low enzyme activity: The concentration of the protease in your sample may be too low, or the enzyme may have lost activity due to improper storage or handling.
-
Suboptimal assay conditions: The pH, temperature, or buffer composition may not be ideal for your specific protease.
-
Incorrect substrate concentration: The concentration of this compound may be too low, limiting the reaction rate.
-
Presence of inhibitors: Your sample may contain endogenous or contaminating substances that inhibit the protease.
-
Short incubation time: The reaction may not have proceeded long enough to generate a detectable signal.
Q3: I am observing high background absorbance. What can I do to reduce it?
High background can be caused by:
-
Autohydrolysis of the substrate: The this compound substrate may be unstable and spontaneously release pNA in your assay buffer.
-
Contaminating substances: The sample itself or the reagents may contain colored compounds that absorb at the detection wavelength.
-
Non-specific binding: In assays involving complex biological samples, components may non-specifically interact with the substrate or plate.[2][3]
-
Reagent contamination: Buffers or other reagents could be contaminated.[4]
To address high background, consider running a blank control without the enzyme to measure the non-enzymatic hydrolysis of the substrate. Also, a sample blank (sample without substrate) can help identify interfering substances from your sample.[5]
Troubleshooting Guides
Issue 1: Low or No Signal
If you are experiencing a weak or absent signal, follow this troubleshooting workflow:
Issue 2: High Background Signal
To address a high background signal, consider the following steps:
Experimental Protocols
Protocol 1: Optimizing Enzyme Concentration
Objective: To determine the optimal enzyme concentration that yields a linear reaction rate within the desired assay time.
Materials:
-
Purified protease stock solution of known concentration
-
This compound substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of your protease stock solution in assay buffer. A good starting range is a 2-fold serial dilution over 8 concentrations.
-
To each well of the microplate, add the diluted enzyme solution.
-
Initiate the reaction by adding a fixed, non-limiting concentration of the this compound substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Plot the initial reaction velocity (rate of change in absorbance) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot for future experiments.
Protocol 2: Optimizing Substrate Concentration (Determining Km)
Objective: To determine the Michaelis-Menten constant (Km) of the enzyme for the this compound substrate to ensure substrate concentration is not limiting.
Materials:
-
Purified protease at the optimal concentration determined in Protocol 1
-
This compound substrate stock solution
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound substrate in assay buffer. A typical range would be from 0.1 to 10 times the expected Km.
-
To each well of the microplate, add the diluted substrate solution.
-
Initiate the reaction by adding a fixed, optimal concentration of the enzyme to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays, a substrate concentration of 2-5 times the Km is recommended to ensure the reaction rate is near-maximal and less sensitive to small variations in substrate concentration.[6]
Data Presentation: Impact of Assay Parameters on Sensitivity
The following tables provide representative data on how different experimental parameters can influence the outcome of a chromogenic protease assay. While specific values will vary depending on the protease and exact assay conditions, these tables illustrate the general trends.
Table 1: Effect of pH on Relative Protease Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 7.0 | 85 |
| 8.0 | 100 |
| 9.0 | 90 |
| 10.0 | 60 |
| Data is illustrative, based on typical pH profiles for serine proteases. Optimal pH for many serine proteases is in the neutral to alkaline range.[7][8] |
Table 2: Effect of Temperature on Relative Protease Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 70 |
| 37 | 100 |
| 45 | 80 |
| 55 | 50 |
| 65 | 20 |
| Illustrative data. Most proteases have an optimal temperature, beyond which they begin to denature and lose activity.[9][10] |
Table 3: Effect of Incubation Time on Absorbance Signal
| Incubation Time (min) | Absorbance at 405 nm (AU) |
| 5 | 0.15 |
| 10 | 0.31 |
| 20 | 0.62 |
| 30 | 0.93 |
| 60 | 1.55 |
| Hypothetical data assuming a linear reaction rate. It is crucial to ensure measurements are taken within the linear phase of the reaction. |
Table 4: Effect of Substrate Concentration on Initial Reaction Velocity
| [this compound] (µM) | Initial Velocity (mAU/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.0 |
| 100 | 30.8 |
| 200 | 40.0 |
| 400 | 45.5 |
| Illustrative Michaelis-Menten kinetics data. At saturating substrate concentrations, the reaction velocity approaches Vmax. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on active capacity and detergent application potential of low-temperature alkaline serine protease produced by new strain Exiguobacterium indicum 1.2.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suc-AAPR-pNA Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing Suc-AAPR-pNA (Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilide) to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized this compound powder?
Lyophilized peptide substrates are stable for years when stored correctly. For long-term storage, keep the lyophilized this compound powder at -20°C or colder in a desiccator, protected from bright light.[1][2] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the stability of the powder.[2]
Q2: What is the best solvent for preparing this compound stock solutions?
While specific solubility data for this compound can vary by manufacturer, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for similar chromogenic peptide substrates like Suc-AAPF-pNA.[1][3][4] It is critical to use fresh, anhydrous-grade DMSO, as absorbed moisture can significantly reduce the solubility and stability of the substrate.[3]
Q3: How should I store my this compound stock solution to prevent degradation?
To prevent degradation, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2][3] For optimal long-term stability, these aliquots should be stored at -80°C.[2] Based on data for similar compounds, solutions may be stable for up to a year at -80°C and for approximately one month when stored at -20°C.[3][4] Always protect solutions from light.[2][4]
Q4: My stock solution has a distinct yellow tint. What does this mean?
The p-nitroanilide (pNA) group is released upon enzymatic or chemical cleavage of the substrate. This free pNA molecule is yellow and can be detected spectrophotometrically.[4] If your stock solution appears yellow, it indicates that the this compound has undergone spontaneous hydrolysis and degradation. This solution is compromised and should be discarded, as it will lead to high background signals in your assay.
Q5: I'm observing high background signals and inconsistent results in my enzyme assay. Could my this compound stock solution be the cause?
Yes, this is a very likely cause. A degraded stock solution containing free pNA will produce a high initial absorbance reading (high background), masking the true enzymatic activity. Furthermore, a lower concentration of intact substrate due to degradation will result in inaccurate kinetic measurements and poor reproducibility.
Q6: How can I perform a quick quality check on my stock solution?
You can perform a simple spectrophotometric check. Dilute a small amount of your stock solution in your assay buffer to what would be the final assay concentration. Measure the absorbance at 405-410 nm against a proper blank (assay buffer with the same concentration of DMSO).[1][4] A significant absorbance reading in the absence of any enzyme indicates the presence of free pNA and, therefore, a degraded stock solution. This should be compared to the background reading of a freshly prepared solution.
Summary of Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | ≥ 4 years[1] | Store in a desiccator; protect from light; warm to room temperature before opening.[2] |
| Stock Solution in Anhydrous DMSO | -80°C | Up to 1 year (based on similar compounds)[3] | Recommended for long-term storage; use single-use aliquots to avoid freeze-thaw cycles.[2][3] |
| Stock Solution in Anhydrous DMSO | -20°C | Up to 1 month (based on similar compounds)[3][4] | Suitable for short-term storage of working aliquots. |
Troubleshooting Guide
If you are experiencing issues like high background or variable enzyme kinetics, the following workflow can help you troubleshoot potential degradation of your this compound stock solution.
Caption: Troubleshooting workflow for this compound solution degradation.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Equilibrate: Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture condensation.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
Dissolution: Under a fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved. Gentle heating (e.g., 37°C for 5-10 minutes) can be applied if dissolution is difficult, but avoid overheating.[5]
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Immediately place the aliquots in a labeled box and store at -80°C.
Protocol 2: Quality Control Check of this compound Stock Solution
-
Prepare Blank: In a cuvette or microplate well, add the same volume of anhydrous DMSO as is present in your substrate-containing sample to the final volume of your assay buffer. This will serve as your blank.
-
Prepare Sample: Dilute your this compound stock solution in the assay buffer to the final concentration used in your enzymatic assay.
-
Measure Absorbance: Using a spectrophotometer or microplate reader, zero the instrument with the blank solution. Then, measure the absorbance of your diluted substrate sample at 405-410 nm.
-
Analyze Results: A freshly prepared, high-quality solution should have a minimal absorbance reading (e.g., <0.05 AU, though this can vary by instrument and buffer). A significantly higher reading indicates pre-existing free pNA and thus, degradation. This value can be used as a baseline for assessing the stability of older stock solutions over time.
References
Technical Support Center: Non-linear Reaction Kinetics with Suc-AAPR-pNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics when using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilide (Suc-AAPR-pNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the assay work?
This compound is a synthetic chromogenic substrate commonly used to assay the activity of serine proteases, such as trypsin and other trypsin-like enzymes.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine (Arg) residue of the peptide and the p-nitroaniline (pNA) group. This reaction releases free pNA, a yellow-colored product that can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 405-410 nm.[2] The rate of pNA formation is directly proportional to the enzyme's catalytic activity under appropriate conditions.
Q2: What is non-linear reaction kinetics and why is it a problem?
In enzyme kinetics, the reaction rate is expected to be constant for a certain period at the beginning of the reaction. This constant rate is known as the initial velocity (V₀).[3] Non-linear kinetics refers to a situation where the reaction rate changes over time, often slowing down, resulting in a curved progress plot (absorbance vs. time) instead of a straight line.[4] This is problematic because the accurate determination of key kinetic parameters like Kₘ and Vₘₐₓ, as described by the Michaelis-Menten equation, relies on measuring the true initial velocity.[5][6] Failure to measure the initial velocity can lead to an underestimation of enzyme activity and invalid kinetic analysis.[7]
Q3: What are the most common causes of non-linear kinetics in enzyme assays?
Several factors can lead to a deviation from linearity in the reaction progress curve. The most common causes include:
-
Substrate Depletion: As the reaction progresses, the concentration of the substrate (this compound) decreases. If more than 10% of the substrate is consumed, the reaction rate will slow down simply because there is less substrate available for the enzyme to act upon.[6][7]
-
Product Inhibition: The accumulation of reaction products (the cleaved peptide and pNA) can inhibit the enzyme, causing the reaction rate to decrease over time.[7]
-
Enzyme Instability: The enzyme may lose activity during the assay due to factors such as suboptimal pH, temperature, or the presence of denaturing agents in the sample.[7][8]
-
High Enzyme Concentration: Using an excessive concentration of the enzyme can lead to very rapid substrate consumption, making the linear initial phase too short to be measured accurately.[9][10]
-
Changes in pNA Absorbance: The molar extinction coefficient of the p-nitroaniline product can be sensitive to changes in the solution's composition, such as ionic strength or pH, which could potentially alter the linearity of the absorbance reading.[11][12]
Q4: How do I ensure I am measuring the initial velocity (V₀)?
To accurately measure the initial velocity, you should monitor the reaction progress from the very beginning. The initial velocity is the slope of the linear portion of the product formation versus time curve.[3] It is crucial to use data from the early phase of the reaction, typically when less than 10% of the substrate has been converted to product.[6][7] If the reaction curve is not linear, the enzyme concentration may need to be adjusted to slow down the reaction and extend the linear phase.[7]
Troubleshooting Guide
Problem: My reaction progress curve flattens out almost immediately.
| Possible Cause | Recommended Solution |
| Enzyme concentration is too high. | This leads to rapid substrate depletion, often called "substrate exhaustion".[9] Reduce the enzyme concentration in the assay. Perform a dilution series of the enzyme to find a concentration that results in a linear reaction rate for a measurable period.[7][10] |
| Substrate concentration is too low. | If the substrate concentration is well below the Kₘ, it will be depleted very quickly. Ensure the substrate concentration is appropriate for the enzyme being studied. For Kₘ determination, a range of concentrations around the expected Kₘ is necessary.[6] |
| Instrumental lag time. | If the instrument takes time to start measuring after the reaction is initiated, you might miss the initial linear phase. Use equipment that allows for rapid mixing and immediate measurement.[13] |
Problem: The reaction rate starts fast and then progressively slows down.
| Possible Cause | Recommended Solution |
| Substrate Depletion. | You are observing the reaction for too long, beyond the initial velocity phase.[13] Shorten the measurement time and focus on the first few minutes of the reaction. Ensure that no more than 10% of the substrate is consumed during the measurement period.[6] |
| Product Inhibition. | The accumulation of p-nitroaniline or the cleaved peptide fragment is inhibiting the enzyme.[7] Measure the rate over a shorter time interval to minimize product buildup. If possible, a progress-curve analysis using a model that includes product inhibition might be necessary. |
| Enzyme Instability. | The enzyme is losing activity under the current assay conditions (pH, temperature).[7] Verify that the buffer pH and temperature are optimal for the enzyme's stability and activity.[8] Include a control with the enzyme incubated in the assay buffer without substrate to check for time-dependent activity loss. |
Problem: My results are inconsistent and not reproducible.
| Possible Cause | Recommended Solution |
| Reagent Instability or Improper Storage. | This compound or the enzyme may have degraded. Store all reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[8] Prepare fresh solutions, especially the enzyme solution, for each experiment.[14] |
| Inaccurate Pipetting. | Small errors in pipetting enzyme or substrate can lead to large variations in the reaction rate. Use calibrated pipettes and ensure proper technique.[14] Prepare a master mix for the reaction components to minimize pipetting variations between wells.[14] |
| Temperature or pH Fluctuations. | Enzyme activity is highly sensitive to temperature and pH.[8] Ensure the reaction plate or cuvettes are properly equilibrated to the desired temperature before starting the reaction. Verify the pH of the buffer.[15] |
| Interfering Substances in Sample. | Components in your sample preparation, such as detergents (SDS, Tween-20) or chelators (EDTA), may interfere with the assay.[14] Check the compatibility of all sample components with the enzyme and assay. Consider sample purification or buffer exchange if interference is suspected. |
Visualizations
Assay Principle and Workflow
The following diagrams illustrate the basic principle of the this compound assay and a typical experimental workflow for kinetic analysis.
Caption: Principle of the colorimetric enzyme assay using this compound.
Caption: Standard workflow for an enzyme kinetics experiment.
Troubleshooting Logic
If you encounter non-linear kinetics, use the following decision tree to help diagnose the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. biokin.com [biokin.com]
- 5. proprep.com [proprep.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. rsc.org [rsc.org]
Technical Support Center: The Impact of DMSO on Suc-AAPR-pNA Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Dimethyl Sulfoxide (DMSO) in Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilide (Suc-AAPR-pNA) assays. Here you will find answers to frequently asked questions, a troubleshooting guide for common issues, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in this compound assays?
A1: DMSO is a powerful and commonly used solvent in biological assays for several reasons. It is particularly useful for dissolving hydrophobic compounds, such as some test inhibitors or reagents, that have poor solubility in aqueous solutions. In the context of this compound assays, DMSO is often used as a vehicle to deliver test compounds to the enzymatic reaction.
Q2: What is the typical concentration range for DMSO in these assays?
A2: The final concentration of DMSO in the assay should be kept as low as possible to minimize its impact on enzyme activity. While the optimal concentration can vary depending on the specific enzyme and assay conditions, it is generally advisable to keep the final DMSO concentration below 5%. Some studies have shown that even low concentrations of DMSO can affect enzyme kinetics. It is crucial to maintain the same final DMSO concentration across all wells, including controls, to ensure data consistency.
Q3: How can DMSO affect the results of a this compound assay?
A3: DMSO can have multifaceted effects on enzymatic assays. Depending on the concentration and the specific protease, DMSO can:
-
Enhance or inhibit enzyme activity: Some studies have reported that DMSO can slightly enhance protease activity at certain concentrations, while higher concentrations can be inhibitory.
-
Alter enzyme stability: DMSO can impact the thermodynamic stability of enzymes.
-
Affect substrate solubility: By preventing the aggregation of peptide substrates, DMSO can improve their solubility and availability to the enzyme.
-
Interfere with absorbance readings: At high concentrations, DMSO can affect the optical properties of the solution, potentially interfering with the colorimetric readout at 405 nm.
Q4: Is it necessary to include a DMSO control in my experiment?
A4: Absolutely. A "vehicle control" containing the same final concentration of DMSO as the experimental wells, but without the test compound, is essential. This allows you to account for any effects of the solvent on the enzyme's activity and ensures that any observed inhibition or activation is due to the test compound itself and not the DMSO.
Troubleshooting Guide
| Problem | Potential Cause Related to DMSO | Recommended Solution |
| Lower-than-expected enzyme activity (high inhibition) | The DMSO concentration may be too high, leading to enzyme inhibition or denaturation. | Decrease the final DMSO concentration in the assay. If high DMSO is required for compound solubility, ensure the vehicle control has the same concentration and consider performing a DMSO tolerance test for the enzyme. |
| Higher-than-expected enzyme activity (activation) | Low concentrations of DMSO can sometimes enhance the activity of certain proteases. | Acknowledge this effect and ensure consistent DMSO concentrations across all wells. Report the observed activation in the presence of the DMSO vehicle control. |
| Inconsistent or variable results between replicates | Inconsistent pipetting of DMSO-containing solutions or precipitation of the test compound from the DMSO stock upon dilution in the aqueous assay buffer. | Ensure thorough mixing of all solutions. Prepare fresh dilutions of the test compound and visually inspect for any precipitation. |
| High background signal in "no enzyme" control wells | The test compound, dissolved in DMSO, may be unstable and degrade, or the DMSO itself might be reacting with the substrate at a low rate. | Run a control with the test compound and substrate in the assay buffer without the enzyme to check for non-enzymatic hydrolysis. Use high-purity DMSO. |
| Precipitation observed in assay wells | The test compound may not be sufficiently soluble in the final assay buffer, even with DMSO, leading to its precipitation. | Increase the DMSO concentration slightly, if the enzyme is tolerant. Alternatively, consider using other co-solvents or formulation strategies for the test compound. |
Quantitative Data Summary
The following table summarizes the potential effects of different DMSO concentrations on key parameters of a this compound assay, based on general findings in protease and enzyme assays. The exact quantitative impact will be specific to the enzyme and assay conditions.
| DMSO Concentration | Effect on Enzyme Activity (kcat) | Effect on Substrate Binding (KM) | Effect on Enzyme Stability | Notes |
| < 1% | Generally minimal effect, but can sometimes cause slight activation. | Usually negligible impact. | Minimal effect on stability. | Often considered a safe starting concentration for many enzymes. |
| 1% - 5% | Can lead to either an increase or decrease in activity depending on the enzyme. | May slightly alter the Michaelis constant (KM). | May begin to decrease the thermodynamic stability of the enzyme. | A common range for screening libraries of compounds. The effect of DMSO should be carefully evaluated. |
| 5% - 10% | Increased likelihood of enzyme inhibition. Some studies show enhanced catalytic efficiency for specific proteases. | Can significantly affect substrate binding. | Likely to decrease enzyme stability. | This range should be used with caution and only if necessary for compound solubility. |
| > 10% | Often results in significant inhibition and potential denaturation of the enzyme. | Substantial and unpredictable effects on substrate binding. | Can lead to significant unfolding and loss of enzyme structure. | Generally not recommended for enzymatic assays unless specifically validated. |
Detailed Experimental Protocol: this compound Assay
This protocol provides a general framework for performing a colorimetric this compound assay to measure serine protease activity.
Materials:
-
Serine Protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO (high purity)
-
Test inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at the desired reaction temperature.
-
Prepare a stock solution of the this compound substrate in DMSO or an appropriate solvent as recommended by the supplier. Further dilute to the working concentration in Assay Buffer just before use.
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
Prepare stock solutions of test inhibitors in 100% DMSO.
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add Assay Buffer and the final concentration of DMSO.
-
Vehicle Control Wells: Add Assay Buffer, the enzyme, and the same final concentration of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add Assay Buffer, the enzyme, and the test inhibitor diluted to the final desired concentration (ensure the final DMSO concentration is consistent across all wells).
-
Positive Control (Optional): Add Assay Buffer, the enzyme, and a known inhibitor.
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly.
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the this compound substrate solution to all wells to start the reaction. Mix immediately.
-
-
Measurement:
-
Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay). The rate of p-nitroanilide release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Determine the percent inhibition by comparing the reaction rates in the inhibitor wells to the vehicle control wells using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] * 100
-
Visualizations
Caption: Experimental workflow for a this compound protease assay.
Technical Support Center: Optimal Hydrolysis of Suc-AAPR-pNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal enzymatic hydrolysis of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound?
A1: The optimal pH for this compound hydrolysis is dependent on the specific enzyme being used. For trypsin-like serine proteases, the optimal pH is generally in the alkaline range. For bovine trypsin, an optimal pH range of 8.5 to 8.7 has been reported. However, some studies show that trypsin and other related enzymes, like subtilisin, can exhibit high activity across a broader pH range, from 8.0 to 11.5. It is crucial to perform a pH optimization experiment for your specific enzyme and assay conditions.
Q2: My this compound substrate won't dissolve in the assay buffer. What should I do?
A2: this compound, like many peptide-pNA substrates, can have limited solubility in aqueous buffers. To address this, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low (typically 1-5% v/v) to avoid potential inhibition of the enzyme.
Q3: I am observing a high background signal in my assay, even in the absence of the enzyme. What could be the cause?
A3: A high background signal in a pNA-based assay is often due to the spontaneous hydrolysis of the substrate or contamination of the reagents.[1] Here are a few troubleshooting steps:
-
Substrate Quality: Ensure your this compound substrate is of high quality and has been stored correctly to prevent degradation. A yellow tint in your substrate stock solution is an indication of spontaneous hydrolysis.[1]
-
Fresh Solutions: Always prepare fresh substrate solutions for your experiments.
-
Buffer Purity: Use high-purity water and buffer components to avoid contamination with other proteases or interfering substances.
-
pH of the Buffer: Extreme pH values can contribute to the non-enzymatic hydrolysis of the substrate.
-
Run Controls: Include a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from your experimental values.[2]
Q4: The rate of my enzymatic reaction is not linear over time. What does this indicate?
A4: A non-linear reaction rate can be due to several factors:[2][3]
-
Substrate Depletion: If the enzyme concentration is too high or the reaction proceeds for too long, the substrate may be consumed, leading to a decrease in the reaction rate.
-
Product Inhibition: The accumulation of the product (p-nitroaniline) may inhibit the enzyme's activity.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature or pH.
-
It is recommended to use the initial linear portion of the reaction curve for calculating the enzyme's activity.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound hydrolysis experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect pH of the assay buffer. | Perform a pH optimization experiment to determine the optimal pH for your enzyme. |
| Inactive enzyme. | Verify the activity of your enzyme with a known standard or positive control. Ensure proper storage and handling of the enzyme. | |
| Presence of an inhibitor in the sample or reagents. | Run a control with a known amount of active enzyme to check for inhibition. | |
| High Variability Between Replicates | Inaccurate pipetting. | Calibrate your pipettes and ensure proper pipetting technique. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations. | Ensure the assay plate is uniformly incubated at the desired temperature. | |
| Precipitation in Assay Wells | Low final DMSO concentration. | Maintain a final DMSO concentration of at least 1-5% (v/v) to keep the substrate in solution. |
| High salt concentration in the buffer. | If possible, try reducing the salt concentration of your assay buffer. | |
| Low incubation temperature. | Consider increasing the incubation temperature if it does not affect enzyme stability. |
Experimental Protocol: pH Optimization of this compound Hydrolysis
This protocol provides a general framework for determining the optimal pH for the hydrolysis of this compound by a serine protease.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified enzyme (e.g., trypsin)
-
A series of buffers with varying pH values (e.g., Tris-HCl, Glycine-NaOH for the alkaline range)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
2. Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C.
-
Enzyme Working Solution: Dilute the enzyme stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a concentration that gives a linear rate of hydrolysis over the desired time course.
-
Assay Buffers: Prepare a series of buffers with pH values ranging from, for example, 7.0 to 10.0 in 0.5 pH unit increments.
3. Assay Procedure (96-well plate format):
-
Add 180 µL of each assay buffer to different wells of the microplate.
-
Add 10 µL of the enzyme working solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution to each well (final concentration: 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
4. Data Analysis:
-
For each pH value, calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Plot the initial reaction rates (V₀) against the corresponding pH values.
-
The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these assay conditions.
Table 1: Example Data for pH Optimization of Trypsin-Catalyzed this compound Hydrolysis
| pH | Initial Reaction Rate (mOD/min) |
| 7.0 | 5.2 |
| 7.5 | 10.8 |
| 8.0 | 18.5 |
| 8.5 | 25.1 |
| 9.0 | 22.3 |
| 9.5 | 15.7 |
| 10.0 | 9.8 |
Signaling Pathway and Experimental Workflow
Trypsin-like serine proteases play a crucial role in various signaling pathways, often by activating Protease-Activated Receptors (PARs).[4] The activation of PAR2 by trypsin is a well-characterized example of such a pathway.
Caption: Activation of PAR2 by trypsin, a typical proteolytic signaling pathway.
The experimental workflow for determining the optimal pH for this compound hydrolysis can be visualized as a logical progression of steps.
Caption: Experimental workflow for pH optimization of this compound hydrolysis.
References
Validation & Comparative
A Researcher's Guide to Trypsin Substrates: A Comparative Analysis of Suc-AAPR-pNA and Other Common Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. Trypsin, a serine protease with a crucial role in digestion and various biological processes, is a frequent subject of such studies. This guide provides an objective comparison of the chromogenic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) with other commonly used trypsin substrates. We will delve into their biochemical properties, kinetic parameters, and assay principles, supported by experimental data, to assist you in making an informed decision for your specific research needs.
Understanding Trypsin and its Substrates
Trypsin is an endopeptidase that hydrolyzes proteins, primarily cleaving peptide chains at the carboxyl side of lysine and arginine residues.[1] Synthetic substrates have been developed to mimic this action in a controlled laboratory setting, allowing for the precise measurement of trypsin activity. These are broadly categorized into chromogenic and fluorogenic substrates, which release a colored or fluorescent molecule, respectively, upon enzymatic cleavage.[1]
This compound is a chromogenic substrate designed for trypsin and related enzymes.[2] Upon cleavage by trypsin at the arginine residue, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at or around 405 nm.[1] The peptide sequence (Ala-Ala-Pro-Arg) is designed to enhance specificity and binding affinity to the active site of trypsin.
Comparative Analysis of Trypsin Substrates
The efficiency of an enzyme's catalysis on a given substrate is best described by its kinetic parameters: the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for this compound and other frequently used trypsin substrates. It is important to note that these values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
| Substrate | Type | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| This compound | Chromogenic (pNA) | Data not readily available | 91[3] | Data not readily available |
| BAPNA (Nα-Benzoyl-DL-arginine p-nitroanilide) | Chromogenic (pNA) | 0.12 - 0.38[4][5] | 0.91 - 1.56[1][6] | 2.4 x 10³ - 1.2 x 10⁴[1][5][6] |
| BAEE (Nα-Benzoyl-L-arginine ethyl ester) | Esterase | 0.05 - 0.12[7] | Data not readily available | Data not readily available |
| TAME (p-Tosyl-L-arginine methyl ester) | Esterase | Data not readily available | Data not readily available | Data not readily available |
| Boc-Gln-Ala-Arg-pNA | Chromogenic (pNA) | Data not readily available | Data not readily available | Data not readily available |
| Z-GPR-pNA (N-Carbobenzoxy-Gly-Pro-Arg-p-nitroanilide) | Chromogenic (pNA) | Data not readily available | Data not readily available | Data not readily available |
Note: Kinetic parameters for some substrates are not consistently available in the literature under standardized conditions, highlighting a gap in direct comparative data. The provided ranges for BAPNA reflect the variability across different studies.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. Below is a detailed methodology for a typical trypsin activity assay using a chromogenic p-nitroanilide substrate like this compound.
Objective:
To determine the kinetic parameters (Kₘ and Vmax) of trypsin using this compound as a substrate.
Materials:
-
Purified trypsin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Stop Solution (e.g., 30% acetic acid)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration.
-
Prepare a stock solution of this compound in a solvent like DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations for the assay.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add varying concentrations of the this compound substrate to the wells.
-
Include a blank control for each substrate concentration containing the assay buffer and substrate but no enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed amount of the trypsin solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The reaction should be monitored at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax values. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
References
- 1. Trypsin from the viscera of Bogue (Boops boops): isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Trypsin Substrates: A Comparative Analysis of Suc-AAPR-pNA and BAPNA
For researchers, scientists, and drug development professionals, the accurate measurement of trypsin activity is crucial for a wide range of applications, from basic research to drug discovery. The choice of substrate for this enzymatic assay is a critical determinant of the sensitivity, specificity, and overall reliability of the results. This guide provides a comprehensive comparison of two common chromogenic substrates for trypsin: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) and N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA).
While BAPNA is a widely used and well-characterized substrate for trypsin, this guide highlights a notable gap in the scientific literature regarding the specific kinetic parameters of this compound for trypsin. Despite extensive searches, peer-reviewed data on the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) for the trypsin-catalyzed hydrolysis of this compound could not be located. Therefore, this comparison will provide a detailed overview of BAPNA, present the available information for this compound, and offer a qualitative comparison based on their structural differences and the principles of enzyme kinetics.
Overview of Trypsin Substrates
Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Chromogenic substrates like BAPNA and this compound are designed to mimic this natural cleavage process. These synthetic molecules consist of a short peptide sequence recognized by trypsin, linked to a p-nitroaniline (pNA) molecule. When trypsin cleaves the peptide bond, the colorless pNA is released and becomes p-nitroaniline, which has a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm. The rate of pNA formation is directly proportional to the trypsin activity.
Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA): The Classic Choice
BAPNA is a simple and cost-effective substrate that has been used for decades to measure trypsin activity. Its structure consists of an arginine residue, the primary recognition site for trypsin, with its amino group protected by a benzoyl group and its carboxyl group linked to p-nitroaniline.
Quantitative Kinetic Data for BAPNA
The kinetic parameters for the hydrolysis of BAPNA by trypsin have been reported in various studies. However, it is important to note that these values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
| Kinetic Parameter | Reported Value | Source |
| Km (Michaelis Constant) | 0.12 mM - 0.6 mM | [1][2] |
| Vmax (Maximum Velocity) | Varies with enzyme concentration | [1][2] |
Note: The Vmax is dependent on the concentration of active trypsin and is therefore not a constant for the substrate itself. Researchers typically determine the Vmax under their specific experimental conditions.
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (this compound): A More Specific Alternative?
This compound is a more complex substrate with a four-amino-acid peptide sequence (Ala-Ala-Pro-Arg) preceding the p-nitroaniline moiety. The N-terminus is protected by a succinyl group. The presence of a longer, more specific peptide sequence suggests that this compound may offer higher specificity for trypsin compared to BAPNA, potentially reducing off-target cleavage by other proteases that might be present in a sample.
Quantitative Kinetic Data for this compound
As previously mentioned, a thorough search of the scientific literature did not yield specific kinetic data (Km, Vmax, kcat) for the hydrolysis of this compound by trypsin. While the substrate is commercially available and marketed for trypsin activity assays, its kinetic properties do not appear to be well-documented in peer-reviewed publications. This lack of data makes a direct quantitative comparison with BAPNA challenging.
Qualitative Comparison: this compound vs. BAPNA
| Feature | This compound | BAPNA |
| Structure | Longer peptide chain (Suc-Ala-Ala-Pro-Arg-pNA) | Single protected amino acid (Benzoyl-Arg-pNA) |
| Specificity | Potentially higher due to the extended peptide sequence, which provides more interaction points with the enzyme's active site. | Lower, as it relies solely on the arginine residue for recognition. This may lead to some non-specific cleavage by other proteases. |
| Sensitivity | Unknown without kinetic data. A lower Km would indicate higher affinity and potentially higher sensitivity at low substrate concentrations. | Generally considered to have good sensitivity for most applications. |
| Cost | Generally more expensive due to the more complex synthesis. | Relatively inexpensive. |
| Data Availability | Limited publicly available kinetic data. | Well-characterized with numerous publications reporting kinetic parameters. |
Experimental Protocols
Below are detailed protocols for performing a trypsin activity assay using a generic p-nitroanilide-based substrate. These protocols can be adapted for both BAPNA and this compound, though optimal substrate concentrations for this compound would need to be determined empirically.
General Trypsin Activity Assay Protocol
Materials:
-
Trypsin enzyme solution (of known or unknown concentration)
-
Chromogenic substrate (BAPNA or this compound) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 30% acetic acid) - for endpoint assays
Procedure (Kinetic Assay):
-
Prepare Reagents:
-
Dilute the trypsin enzyme to the desired concentration in cold assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (a typical starting point for BAPNA is 0.5-1 mM).
-
-
Assay Setup:
-
Add a defined volume of the diluted trypsin solution to each well of the microplate.
-
Include a blank control containing only the assay buffer.
-
-
Initiate Reaction:
-
Add the substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in the plate reader, pre-warmed to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve.
-
The trypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).
-
Procedure (Endpoint Assay):
-
Follow steps 1-3 of the kinetic assay.
-
Incubate the reaction mixture for a fixed period (e.g., 10-30 minutes) at the desired temperature.
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Measure the absorbance at 405 nm.
-
The total change in absorbance is proportional to the total amount of pNA produced and thus the total trypsin activity during the incubation period.
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams have been generated.
Caption: Enzymatic cleavage of this compound and BAPNA by trypsin to release p-nitroaniline.
Caption: General experimental workflow for measuring trypsin activity using a chromogenic substrate.
Conclusion and Recommendations
For routine applications where cost is a significant factor and high specificity is not paramount, BAPNA remains a reliable and well-documented choice for measuring trypsin activity. Its kinetic parameters are widely reported, providing a solid foundation for experimental design and data interpretation.
This compound , with its longer peptide sequence, holds the potential for greater specificity, which could be advantageous in complex biological samples where multiple proteases may be present. However, the striking lack of publicly available kinetic data for this substrate is a major drawback. Researchers opting to use this compound should be prepared to perform initial kinetic characterization to determine the Km and optimal substrate concentration for their specific assay conditions.
Ultimately, the choice between this compound and BAPNA will depend on the specific requirements of the experiment, including the need for specificity, budget constraints, and the willingness to undertake substrate characterization. Further research into the kinetic properties of this compound would be highly beneficial to the scientific community, enabling a more direct and quantitative comparison with established substrates like BAPNA.
References
A Researcher's Guide to Validating Trypsin Inhibition Data: A Comparative Analysis of Suc-AAPR-pNA and Alternative Assays
For researchers, scientists, and drug development professionals engaged in the discovery and characterization of trypsin inhibitors, the accurate and reliable measurement of inhibitory activity is paramount. The chromogenic substrate, Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA), is a widely utilized tool for this purpose. This guide provides a comprehensive comparison of the this compound-based assay with alternative methods, offering supporting experimental data and detailed protocols to aid in the validation and interpretation of trypsin inhibition data.
This guide will delve into the principles, protocols, and comparative performance of key trypsin inhibition assays, empowering researchers to make informed decisions for their specific experimental needs.
Principles of Trypsin Inhibition Assays
Trypsin is a serine protease that specifically cleaves peptide bonds on the carboxyl side of lysine and arginine residues. Inhibition of its activity is a key therapeutic strategy for various diseases. The most common methods for quantifying trypsin inhibition rely on measuring the residual enzyme activity in the presence of an inhibitor. This is typically achieved by monitoring the hydrolysis of a substrate that produces a detectable signal, such as a chromophore or fluorophore.
The this compound assay is a colorimetric method where trypsin cleaves the substrate, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the trypsin activity. The presence of an inhibitor reduces this rate, allowing for the quantification of its potency, often expressed as the half-maximal inhibitory concentration (IC50).
Comparative Analysis of Trypsin Inhibition Assays
While the this compound assay is popular due to its simplicity and convenience, several alternative methods offer distinct advantages in terms of sensitivity, cost, and applicability to different sample types. This section provides a comparative overview of the most common assays.
Quantitative Data Comparison
The following tables summarize the performance characteristics and reported IC50 values for common trypsin inhibitors determined by different assay methods. It is important to note that direct comparison of IC50 values across different studies and assay conditions should be done with caution.
Table 1: Performance Characteristics of Trypsin Inhibition Assays
| Feature | This compound Assay | BAPA Assay | Casein-Based Assay | E-CTIA |
| Principle | Colorimetric (pNA release) | Colorimetric (pNA release) | Spectrophotometric (TCA-soluble peptides) | Immunoassay (Competitive ELISA) |
| Detection | Spectrophotometer (405 nm) | Spectrophotometer (405 nm) | Spectrophotometer (280 nm) | Plate Reader (405 nm) |
| Substrate | Synthetic Peptide (this compound) | Synthetic Amino Acid Derivative (BAPA) | Natural Protein (Casein) | N/A |
| Assay Time | 15-60 minutes | 15-60 minutes | 1-2 hours | 3-4 hours |
| Sensitivity | Moderate | Moderate | Lower | High |
| Throughput | High (96-well plate) | High (96-well plate) | Moderate | High (96/384-well plate) |
| Cost | Moderate | Low | Low | Moderate |
| Interferences | Colored compounds, turbidity | Colored compounds, turbidity | Compounds absorbing at 280 nm | Non-specific binding |
Table 2: Reported IC50 Values for Trypsin Inhibitors (Note: Values are illustrative and may vary based on experimental conditions)
| Inhibitor | Assay Method | Reported IC50 |
| Soybean Trypsin Inhibitor (STI) | Casein-Based | ~1.8 µM |
| Aprotinin | Not specified | nM range |
| Benzamidine | TAME hydrolysis | 79 µM[1] |
| SBTI-Kunitz-1 | E-CTIA | ~2.5 ng/mL |
| CETI-Kazal | E-CTIA | ~5 ng/mL |
| SBTI-Kunitz-2 | E-CTIA | ~10 ng/mL |
| SBTI-Bowman-Birk | E-CTIA | ~20 ng/mL |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation and comparison.
This compound Based Trypsin Inhibition Assay Protocol
-
Reagents:
-
Trypsin solution (e.g., 10 µg/mL in 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
This compound substrate solution (e.g., 1 mM in DMSO or water)
-
Inhibitor solutions at various concentrations
-
Assay buffer (50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
-
Procedure:
-
In a 96-well plate, add 20 µL of inhibitor solution or buffer (for control).
-
Add 160 µL of assay buffer.
-
Add 10 µL of trypsin solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of this compound solution.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPA) Based Trypsin Inhibition Assay Protocol
-
Reagents:
-
Trypsin solution (e.g., 20 µg/mL in 0.001 M HCl)
-
BAPA substrate solution (e.g., 1 mM in DMSO, diluted in buffer)
-
Inhibitor solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)
-
-
Procedure:
-
In a 96-well plate, add 50 µL of inhibitor solution or buffer.
-
Add 100 µL of pre-warmed assay buffer.
-
Add 25 µL of trypsin solution and incubate for 5-10 minutes at 37°C.
-
Add 25 µL of BAPA solution to start the reaction.
-
Measure the absorbance at 405 nm at regular intervals for 10-20 minutes.
-
Calculate the reaction rate and determine the IC50 as described for the this compound assay.
-
Casein-Based Trypsin Inhibition Assay Protocol
-
Reagents:
-
Trypsin solution (e.g., 100 µg/mL in 0.001 M HCl)
-
Casein solution (e.g., 1% w/v in 50 mM Tris-HCl, pH 8.0)
-
Inhibitor solutions at various concentrations
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
-
Procedure:
-
In microcentrifuge tubes, mix 100 µL of inhibitor solution or buffer with 100 µL of trypsin solution.
-
Incubate for 15 minutes at 37°C.
-
Add 500 µL of pre-warmed casein solution and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 300 µL of 5% TCA solution.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 280 nm.
-
A lower absorbance indicates higher inhibition. Calculate the percent inhibition and IC50.
-
ELISA-Based Competitive Trypsin Inhibition Assay (E-CTIA) Protocol
-
Reagents:
-
Trypsin inhibitor for coating (capture inhibitor)
-
Trypsin solution
-
Test inhibitor solutions (competing inhibitor)
-
Anti-trypsin antibody
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., pNPP for alkaline phosphatase)
-
Coating buffer, blocking buffer, wash buffer
-
-
Procedure:
-
Coat a 96-well plate with the capture inhibitor.
-
Block the plate to prevent non-specific binding.
-
In separate tubes, pre-incubate a fixed concentration of trypsin with varying concentrations of the competing inhibitor.
-
Add the trypsin-inhibitor mixtures to the coated and blocked plate and incubate.
-
Wash the plate to remove unbound trypsin and inhibitor.
-
Add the anti-trypsin primary antibody, followed by the enzyme-conjugated secondary antibody, with washing steps in between.
-
Add the substrate and measure the absorbance.
-
A lower signal indicates a stronger competing inhibitor. Calculate the IC50 from the dose-response curve.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction of trypsin with this compound and competitive inhibition.
Caption: General experimental workflow for a trypsin inhibition assay.
Conclusion
The selection of an appropriate trypsin inhibition assay is a critical decision that depends on the specific research question, available resources, and the properties of the inhibitors being studied. The this compound assay remains a valuable and widely used method due to its simplicity and amenability to high-throughput screening. However, for applications requiring higher sensitivity or for the analysis of complex biological samples, alternative methods such as the ELISA-based competitive trypsin inhibition assay (E-CTIA) may be more suitable. By understanding the principles, advantages, and limitations of each method, and by carefully validating their results, researchers can ensure the generation of high-quality, reliable data in their quest for novel trypsin inhibitors.
References
Unveiling the Specificity of Suc-AAPR-pNA: A Comparative Guide to Protease Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the intricate world of protease activity, the selection of a specific chromogenic substrate is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide (Suc-AAPR-pNA), offering insights into its performance with various proteases. By presenting experimental data and detailed protocols, this document serves as a vital resource for ensuring the accuracy and reliability of enzymatic assays.
Performance Profile: this compound Cross-Reactivity with Key Proteases
The specificity of a chromogenic substrate is dictated by its peptide sequence, which mimics the natural cleavage site of its target protease. The presence of arginine (Arg) at the P1 position of this compound strongly indicates its preference for trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues.
The following table summarizes the known and predicted reactivity of this compound with a panel of common proteases.
| Protease Family | Specific Protease | Reactivity with this compound | Commonly Used Alternative Substrate |
| Trypsin-like Serine Proteases | Trypsin | Reactive [1][2] | - |
| Thrombin | Not Reported/Likely Low Reactivity | Sarc-Pro-Arg-pNA[3], beta-Ala-Gly-Arg-pNA[4] | |
| Plasmin | Not Reported/Likely Low Reactivity | H-D-Val-Leu-Lys-pNA (S-2251)[5][6] | |
| Plasma Kallikrein | Not Reported/Likely Low Reactivity | H-D-Pro-Phe-Arg-pNA (S-2302)[7] | |
| Chymotrypsin-like Serine Proteases | Chymotrypsin | Not Reactive (Predicted) | Suc-AAPF-pNA[8][9][10] |
| Other Serine Proteases | Testisin | Reactive [11] | - |
Note: The reactivity of this compound with thrombin, plasmin, and plasma kallikrein has not been extensively reported in the literature. While these are all trypsin-like serine proteases, they often exhibit finer substrate specificities. The availability of more specific chromogenic substrates for these enzymes suggests that this compound may not be the optimal choice for their routine measurement. The prediction of non-reactivity with chymotrypsin is based on the fundamental principles of protease specificity; chymotrypsin preferentially cleaves after large hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) at the P1 position.[12]
Experimental Protocol: Assessing Protease Cross-Reactivity with this compound
This protocol outlines a detailed methodology for determining the cross-reactivity of a panel of proteases with the chromogenic substrate this compound.
1. Materials and Reagents:
-
Substrate: Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide (this compound)
-
Proteases: Purified preparations of Trypsin, Thrombin, Plasmin, Plasma Kallikrein, Chymotrypsin, and any other proteases of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2. Note: Optimal buffer conditions may vary for different proteases and should be optimized accordingly.
-
Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO).
-
Enzyme Stock Solutions: Prepare stock solutions of each protease in an appropriate buffer (e.g., dilute HCl for trypsin to prevent autolysis). The concentration should be determined based on the manufacturer's specifications or by active site titration.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
2. Experimental Procedure:
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 0.1 to 2 mM for kinetic studies, or a fixed concentration of 1 mM for endpoint assays).
-
Enzyme Working Solutions: On the day of the experiment, dilute the enzyme stock solutions in cold Assay Buffer to the desired final concentrations. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well microplate.
-
Add 25 µL of the appropriate Enzyme Working Solution to the designated wells. Include wells with buffer only as a negative control (blank).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Kinetic Assay (Recommended): Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time plot.
-
Endpoint Assay: Incubate the plate at the reaction temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 50% acetic acid. Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the rate of absorbance change (or final absorbance) of the blank wells from the corresponding values for the enzyme-containing wells.
-
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Visualizing the Workflow
The logical flow of the cross-reactivity assessment can be visualized as follows:
Signaling Pathways and Logical Relationships
The interaction between a protease and a chromogenic substrate is a direct enzymatic reaction. The logical relationship for determining cross-reactivity is based on observing the rate of product formation when the substrate is exposed to different enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innov-research.com [innov-research.com]
- 7. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fao.org [fao.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
- 12. purdue.edu [purdue.edu]
A Comparative Guide to the Reproducibility of the Suc-AAPR-pNA Assay for Trypsin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Suc-AAPR-pNA assay with alternative methods for measuring trypsin and trypsin-like enzyme activity. The focus is on the reproducibility of these assays, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Trypsin Activity Assays
Trypsin, a serine protease, plays a crucial role in digestion and various other physiological processes. Its activity is frequently measured in research and clinical settings. The this compound (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide) assay is a chromogenic method where the cleavage of the substrate by trypsin releases p-nitroanilide (pNA), a yellow-colored product that can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the trypsin activity.
While chromogenic assays like the this compound method are widely used due to their simplicity and cost-effectiveness, alternative methods, such as fluorogenic assays, offer higher sensitivity. The reproducibility of any enzymatic assay is a critical parameter for ensuring reliable and consistent results.
Comparison of Reproducibility
Fluorogenic assays, which utilize substrates that release a fluorescent molecule upon cleavage, are generally considered to be more sensitive than chromogenic assays.
| Assay Type | Substrate | Detection Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| Chromogenic | This compound | Spectrophotometry (405-410 nm) | < 8 (estimated based on BAPNA data)[1] | < 8 (estimated based on BAPNA data)[1] | Simple, cost-effective, widely available. | Lower sensitivity compared to fluorogenic assays. |
| Chromogenic | TAME | Spectrophotometry (247 nm) | Not specified | Not specified | Established method. | Requires UV spectrophotometer, potential for interference. |
| Fluorogenic | Boc-Gln-Ala-Arg-MCA | Fluorometry (Ex/Em ~380/460 nm) | < 5 (typical for immunoassays) | < 10 (typical for immunoassays) | High sensitivity, wide dynamic range. | Higher cost of substrates and instrumentation. |
Note: The CV values for the fluorogenic assay are typical for well-optimized immunoassays and are provided as a general reference. Specific performance can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the this compound assay and its alternatives are provided below to facilitate experimental design and execution.
This compound Chromogenic Assay Protocol (General)
This protocol provides a general framework. Optimal conditions may vary depending on the specific enzyme and experimental setup.
Materials:
-
Trypsin enzyme solution
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the trypsin enzyme to the desired concentration in the assay buffer.
-
Add the enzyme solution to the wells of a microplate.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at a constant temperature (e.g., 37°C).
-
The rate of change in absorbance over time is proportional to the trypsin activity.
Alternative Assay Protocols
Materials:
-
Trypsin enzyme solution
-
TAME substrate
-
Assay Buffer (e.g., 46 mM Tris-HCl, pH 8.1, containing 11.5 mM CaCl2)
-
UV Spectrophotometer
Procedure:
-
Prepare a stock solution of TAME in water.
-
Dilute the trypsin enzyme in 1 mM HCl.
-
In a quartz cuvette, mix the assay buffer and TAME solution.
-
Incubate at 25°C for 3-4 minutes to reach thermal equilibrium.
-
Add the diluted enzyme solution to initiate the reaction.
-
Record the increase in absorbance at 247 nm for several minutes. The rate of absorbance change is proportional to trypsin activity.
Materials:
-
Trypsin enzyme solution
-
Boc-Gln-Ala-Arg-MCA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl, 1 mM CaCl2, and 0.1 mg/mL BSA)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of Boc-Gln-Ala-Arg-MCA in DMSO.
-
Dilute the trypsin enzyme in the assay buffer.
-
Add the enzyme solution to the wells of a black microplate.
-
Initiate the reaction by adding the substrate solution.
-
Measure the increase in fluorescence intensity over time (Excitation: ~380 nm, Emission: ~460 nm) in a kinetic mode.
-
The rate of fluorescence increase is proportional to trypsin activity.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the chromogenic and fluorogenic assays.
Caption: Workflow for a typical chromogenic trypsin assay.
Caption: Workflow for a typical fluorogenic trypsin assay.
Conclusion
The this compound assay is a reliable and reproducible method for determining trypsin activity, with an expected coefficient of variation of less than 8% for both intra- and inter-assay measurements, based on data from similar chromogenic substrates. While fluorogenic assays offer higher sensitivity, the choice of assay should be guided by the specific requirements of the experiment, including the expected enzyme concentration, sample matrix, and available instrumentation. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to implement these assays effectively and obtain high-quality, reproducible data.
References
A Head-to-Head Battle of Protease Substrates: Benchmarking Chromogenic Suc-AAPR-pNA Against High-Performance Fluorescent Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a cornerstone of discovery. The choice of substrate is a critical determinant of assay sensitivity, throughput, and reliability. This guide provides an objective comparison of the widely used chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide (Suc-AAPR-pNA), against a representative fluorescent substrate, Boc-Val-Pro-Arg-AMC, for the serine protease, trypsin.
At a Glance: Chromogenic vs. Fluorescent Detection
The core difference between these two classes of substrates lies in their method of signal generation upon enzymatic cleavage.
-
Chromogenic substrates , such as those ending in p-nitroanilide (pNA), release a chromophore that absorbs light in the visible spectrum. The enzymatic activity is quantified by measuring the increase in absorbance over time.
-
Fluorescent substrates , like those coupled with 7-amino-4-methylcoumarin (AMC), release a fluorophore. Protease activity is determined by the increase in fluorescence emission upon excitation at a specific wavelength.
Generally, fluorescent assays are recognized for their higher sensitivity compared to chromogenic assays, a crucial factor when working with low enzyme concentrations or screening for inhibitors.[1][2]
Performance Data: A Quantitative Comparison
To provide a clear performance benchmark, the following table summarizes the kinetic parameters for the hydrolysis of a representative chromogenic pNA substrate and a fluorescent AMC substrate by trypsin. The catalytic efficiency (kcat/Km) is a key metric for comparing the specificity and overall effectiveness of a substrate.
| Substrate Type | Substrate Name | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chromogenic | Z-Lys-pNA | Trypsin | 394 | 0.182 | 463 |
| Fluorescent | Boc-VPR-AMC | Trypsin | 21 | 105 | 5,000,000 |
Data for Z-Lys-pNA is sourced from a study on the pH dependence of trypsin-catalyzed hydrolysis.[3] Data for Boc-VPR-AMC is from a supplier's technical documentation.
As the data indicates, the fluorescent substrate Boc-VPR-AMC exhibits a significantly higher catalytic efficiency (kcat/Km) compared to the chromogenic substrate Z-Lys-pNA. This is driven by both a lower Michaelis constant (Km), suggesting a higher binding affinity, and a much higher turnover number (kcat).
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following detailed protocols are provided as a starting point for a comparative analysis of chromogenic and fluorescent substrates for trypsin activity.
I. Chromogenic Assay using this compound (or a similar pNA substrate)
A. Materials:
-
Trypsin (e.g., bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Substrate Solvent: N,N-Dimethylformamide (DMF)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMF to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).
-
Prepare Enzyme Solution: Prepare a working solution of trypsin in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate Working Substrate Solution to each well.
-
To initiate the reaction, add 25 µL of the Enzyme Solution to each well.
-
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate to µmol/min using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, which is often used for 405 nm measurements as well).[4]
-
II. Fluorescent Assay using Boc-Val-Pro-Arg-AMC
A. Materials:
-
Trypsin (e.g., bovine pancreas)
-
Boc-Val-Pro-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black, opaque microplate
-
Fluorescence microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm
B. Procedure:
-
Prepare Substrate Stock Solution: Dissolve Boc-Val-Pro-Arg-AMC in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations.
-
Prepare Enzyme Solution: Prepare a working solution of trypsin in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate Working Substrate Solution to each well.
-
To initiate the reaction, add 25 µL of the Enzyme Solution to each well.
-
-
Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C and measure the fluorescence intensity every minute for 15-30 minutes.
-
Data Analysis:
-
Generate a standard curve using known concentrations of free AMC to convert relative fluorescence units (RFU) to moles of product formed.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
Convert the rate to µmol/min using the AMC standard curve.
-
Conclusion
The choice between a chromogenic substrate like this compound and a fluorescent substrate is highly dependent on the specific requirements of the experiment.
-
This compound and other pNA-based substrates offer a cost-effective and straightforward method for measuring protease activity, particularly when enzyme concentrations are high. The assays are robust and can be performed with standard laboratory spectrophotometers.
-
Fluorescent substrates, such as Boc-VPR-AMC, provide significantly higher sensitivity, making them the superior choice for applications involving low enzyme levels, high-throughput screening of inhibitors, and detailed kinetic studies. While the initial cost of fluorescent substrates and the requirement for a fluorescence plate reader may be higher, the enhanced performance and lower enzyme consumption can be advantageous in the long run.
For researchers aiming for the highest sensitivity and catalytic efficiency, fluorescent substrates are the recommended choice. However, for routine assays with ample enzyme, chromogenic substrates like this compound remain a viable and economical option.
References
- 1. Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates based on the proteinase binding loop of Cucurbita maxima trypsin inhibitor (CMTI-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suc-AAPF-pNA | 70967-97-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
A Researcher's Guide to the Application of Suc-AAPR-pNA in Protease Assays
For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of many experimental workflows. The chromogenic substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Arginine-p-nitroanilide (Suc-AAPR-pNA), serves as a valuable tool for the characterization of trypsin-like serine proteases. This guide provides a comprehensive overview of its applications, a comparison with alternative substrates, and detailed experimental protocols to aid in its effective implementation.
Principle of the Assay
The utility of this compound lies in its specific recognition and cleavage by certain proteases. The enzyme hydrolyzes the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases pNA, a chromophore that imparts a yellow color to the solution. The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity. This principle allows for a straightforward and continuous monitoring of the reaction kinetics.
Applications in Research and Drug Discovery
This compound is primarily employed in the study of trypsin and trypsin-like enzymes. Its applications span several key areas of research:
-
Enzyme Activity Assays: It provides a simple and reliable method for determining the catalytic activity of purified enzymes or enzymes present in complex biological samples.
-
Enzyme Kinetics: The substrate is used to determine fundamental kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), which are crucial for understanding enzyme efficiency and substrate affinity.
-
Inhibitor Screening: this compound is well-suited for high-throughput screening (HTS) of compound libraries to identify potential protease inhibitors. A decrease in the rate of pNA formation indicates inhibitory activity.
-
Characterization of Inhibitor Potency: By performing dose-response experiments with varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC_50) can be determined, providing a quantitative measure of the inhibitor's potency.
Performance Comparison: this compound and Alternatives
While this compound is a robust and widely used substrate, a variety of alternatives are available, each with distinct advantages and disadvantages. The choice of substrate often depends on the specific experimental requirements, such as the desired sensitivity and the nature of the enzyme being studied.
A closely related and more extensively characterized analog is N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA), which is a substrate for chymotrypsin-like proteases such as chymotrypsin and cathepsin G. Due to the limited availability of specific kinetic data for this compound, the data for Suc-AAPF-pNA is often used as a reference point for the performance of this class of chromogenic substrates.
The primary alternatives to chromogenic substrates are fluorogenic substrates. These typically consist of a peptide sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or a Förster Resonance Energy Transfer (FRET) pair. Enzymatic cleavage of the substrate results in the release of the fluorophore, leading to an increase in fluorescence that can be measured with high sensitivity.
Here is a comparison of the key characteristics of chromogenic and fluorogenic substrates:
| Feature | Chromogenic Substrates (e.g., this compound) | Fluorogenic Substrates (e.g., Suc-LLVY-AMC) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Reporter Group | p-Nitroaniline (pNA) | 7-Amino-4-methylcoumarin (AMC), FRET pairs |
| Typical Wavelength | ~405 nm (Absorbance) | ~360 nm (Excitation) / ~460 nm (Emission) |
| Relative Sensitivity | Lower | Higher[1] |
| Instrumentation | Spectrophotometer or plate reader | Fluorometer or fluorescent plate reader |
| Cost-Effectiveness | Generally more cost-effective | Can be more expensive |
| Interference | Compound color can interfere | Compound fluorescence can interfere |
Table 1. Comparison of Chromogenic and Fluorogenic Protease Substrates.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for this compound and its analog Suc-AAPF-pNA with various proteases. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Substrate | Enzyme | K_m Value |
| This compound | Wild-type Trypsin | 32.8 mM[2] |
| K188D/D189K Trypsin Mutant | 50.8 mM[2] | |
| Suc-AAPF-pNA | Cathepsin G | 1.7 mM[3][4][5] |
| Chymotrypsin | 60 µM[5] | |
| Chymase | 4 mM[5] |
Table 2. Kinetic Parameters of this compound and Suc-AAPF-pNA with Various Proteases.
Experimental Protocols
Below are detailed methodologies for performing protease activity assays using this compound or similar chromogenic substrates.
General Assay Protocol for Trypsin-like Activity
This protocol can be adapted for various trypsin-like enzymes.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl_2)
-
Purified enzyme or biological sample containing the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO. Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically but is often in the range of the enzyme's K_m value.
-
Enzyme Preparation: Prepare a solution of the enzyme in chilled Assay Buffer. The optimal enzyme concentration should result in a linear rate of substrate hydrolysis over the desired time course.
-
Assay Setup:
-
Add 50 µL of the working substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
For a blank control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the enzyme-containing wells.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (V_0).
-
The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Protocol for Cathepsin G Activity Assay
This protocol is adapted for the measurement of Cathepsin G activity using a chromogenic substrate like Suc-AAPF-pNA, and the principles can be applied to this compound for other enzymes.[6][7]
Materials:
-
Suc-AAPF-pNA substrate
-
Assay Buffer (e.g., 25 mM MES, pH 6.5, containing 0.5 M NaCl)
-
Cell lysate or purified Cathepsin G
-
pNA standard solution (for generating a standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
pNA Standard Curve Preparation: Prepare a series of pNA standards (e.g., 0, 10, 20, 30, 40, 50 nmol/well) in the Assay Buffer to a final volume of 100 µL/well. Measure the absorbance at 405 nm. This will be used to convert the change in absorbance to the amount of pNA produced.
-
Sample Preparation:
-
For cell lysates, collect cells by centrifugation and lyse them in chilled Assay Buffer. Incubate on ice for 10 minutes and then centrifuge to remove insoluble material.
-
Serum samples can often be diluted directly in the Assay Buffer.
-
-
Assay Setup:
-
Add up to 50 µL of your sample to duplicate wells in a 96-well plate.
-
For a background control, a specific Cathepsin G inhibitor can be added to one of the duplicate wells.
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points.
-
Data Analysis: Calculate the change in absorbance over time for each sample, corrected for the background. Use the pNA standard curve to determine the nmol of pNA produced per minute, which represents the Cathepsin G activity.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: A typical experimental workflow for a protease assay.
Caption: Comparison of chromogenic and fluorogenic assay principles.
References
Decoding Enzyme Specificity: A Comparative Analysis of Suc-AAPR-pNA Hydrolysis
For researchers, scientists, and drug development professionals, understanding the intricate dance of enzyme specificity is paramount to unraveling biological pathways and designing targeted therapeutics. This guide provides a comprehensive comparison of the enzymatic hydrolysis of the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilide (Suc-AAPR-pNA), with a focus on confirming its specificity for trypsin over other serine proteases like chymotrypsin and elastase.
The cleavage of this compound by a protease releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This characteristic makes it a valuable tool for assaying the activity of specific proteases. This guide will delve into the comparative kinetics, present a detailed experimental protocol for specificity determination, and visualize the underlying enzymatic reaction.
Comparative Performance: Unveiling Trypsin's Preference
The specificity of a protease for a particular substrate is quantitatively described by its kinetic parameters, the Michaelis constant (K_m) and the catalytic constant (k_cat). A high k_cat value indicates a fast turnover rate, while a low K_m value suggests a high affinity of the enzyme for the substrate. The ratio of k_cat/K_m, known as the specificity constant, is the most effective measure of an enzyme's catalytic efficiency and preference for a substrate.
Trypsin , a serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely Arginine (Arg) and Lysine (Lys). The arginine residue in the P1 position of this compound makes it an ideal substrate for trypsin. Published data indicates a catalytic rate constant (k_cat) of 91 s⁻¹ for the hydrolysis of this compound by trypsin, highlighting its efficient cleavage.[1]
Chymotrypsin , in contrast, preferentially cleaves peptide bonds following large hydrophobic amino acid residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). The presence of Arginine at the P1 position in this compound makes it a poor substrate for chymotrypsin. While no direct kinetic data for chymotrypsin with this compound is available, data for the analogous substrate, Suc-AAPF-pNA (where Arginine is replaced by Phenylalanine), shows significant hydrolysis by chymotrypsin. This underscores the critical role of the P1 residue in determining specificity.
Elastase demonstrates a preference for cleaving after small, neutral amino acid residues like Alanine (Ala), Glycine (Gly), and Valine (Val). Consequently, the bulky and positively charged Arginine in this compound is not expected to fit well into the S1 binding pocket of elastase, leading to negligible or no enzymatic activity. Kinetic studies on elastase are typically performed with substrates like Suc-AAPV-pNA or Suc-AAA-pNA.
The following table summarizes the expected and known kinetic parameters, illustrating the specificity of this compound for trypsin.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Trypsin | This compound | Data not available | 91 [1] | Expected to be high |
| Chymotrypsin | This compound | Expected to be very high | Expected to be very low | Expected to be very low |
| Elastase | This compound | Expected to be very high | Expected to be very low | Expected to be very low |
Note: The table highlights the expected low reactivity of chymotrypsin and elastase towards this compound based on their established substrate specificities.
Visualizing the Reaction: Enzymatic Cleavage of this compound
The enzymatic reaction can be depicted as a straightforward hydrolysis event, which is visualized in the following workflow diagram.
Experimental Protocol: A Step-by-Step Guide to Confirming Enzyme Specificity
This protocol provides a detailed methodology for a colorimetric assay to compare the specificity of trypsin, chymotrypsin, and elastase for the substrate this compound.
1. Materials and Reagents:
-
Enzymes:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Chymotrypsin (e.g., bovine pancreatic α-chymotrypsin)
-
Elastase (e.g., porcine pancreatic elastase)
-
-
Substrate:
-
This compound
-
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
-
Solvent for Substrate:
-
Dimethyl sulfoxide (DMSO)
-
-
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
-
Other:
-
96-well microplates (clear, flat-bottom)
-
Pipettes and tips
-
Reagent reservoirs
-
2. Preparation of Solutions:
-
Enzyme Stock Solutions (1 mg/mL):
-
Dissolve each enzyme in cold, deionized water. Aliquot and store at -20°C.
-
-
Enzyme Working Solutions:
-
On the day of the experiment, dilute the enzyme stock solutions in Assay Buffer to the desired final concentrations. The optimal concentration should be determined empirically to ensure a linear rate of product formation.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in DMSO. This stock solution can be stored at -20°C.
-
-
Substrate Working Solutions:
-
Prepare a series of dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.05 mM to 2 mM).
-
3. Assay Procedure:
-
Set up the microplate:
-
Add 180 µL of the appropriate Substrate Working Solution to each well of a 96-well plate.
-
Include control wells containing Assay Buffer only (no substrate) to measure any background absorbance from the enzyme solutions.
-
Also include blank wells containing each Substrate Working Solution without enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubate:
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.
-
-
Initiate the reaction:
-
Add 20 µL of the respective Enzyme Working Solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Monitor the reaction:
-
Immediately place the microplate in the spectrophotometer or microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀):
-
For each enzyme and substrate concentration, plot the absorbance at 405 nm against time.
-
The initial velocity (V₀) is the slope of the linear portion of this curve.
-
-
Determine Kinetic Parameters (K_m and V_max):
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values for each enzyme.
-
-
Calculate k_cat:
-
k_cat = V_max / [E], where [E] is the final concentration of the enzyme in the assay.
-
-
Calculate the Specificity Constant (k_cat/K_m):
-
Divide the k_cat by the K_m for each enzyme to compare their catalytic efficiencies.
-
This comprehensive guide provides the necessary framework for researchers to confidently assess the specificity of this compound and utilize it as a reliable tool in their protease research endeavors. The provided experimental protocol can be adapted to specific laboratory conditions and instrumentation to yield robust and reproducible data.
References
Safety Operating Guide
Proper Disposal of Suc-AAPR-pNA: A Guide for Laboratory Professionals
Based on information for analogous compounds, Suc-AAPR-pNA is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to follow institutional and local environmental regulations for chemical waste disposal.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to, a laboratory coat, nitrile gloves, and safety glasses with side shields. If handling the lyophilized powder, a fume hood should be utilized to prevent inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Decontamination of Solutions:
-
For aqueous solutions containing this compound, while not strictly classified as hazardous, it is best practice to treat them as chemical waste.
-
Do not discharge solutions containing this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste solutions in a designated, properly labeled chemical waste container. The label should include the chemical name and concentration.
-
-
Disposal of Solid Waste:
-
Dispose of any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, in a container designated for solid chemical waste.[1]
-
This container should be clearly labeled as "Solid Chemical Waste" and include the name of the primary chemical contaminant.
-
-
Work Surface Decontamination:
-
After handling and disposal are complete, thoroughly decontaminate all work surfaces.
-
Wipe down the benchtop and any equipment used with an appropriate cleaning agent, such as 70% ethanol, to remove any residual contamination.[1]
-
-
Institutional Policy Adherence:
-
Crucially, always adhere to your institution's specific guidelines for chemical waste disposal.
-
Consult with your facility's Environmental Health and Safety (EHS) department for detailed procedures and to ensure full compliance with local and federal regulations.[1]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general safety and handling information for similar peptide substrates.
| Parameter | Value | Source |
| Health Hazard Rating (NFPA) | 0 (No hazard) | [2] |
| Fire Hazard Rating (NFPA) | 0 (Will not burn) | [2] |
| Reactivity Rating (NFPA) | 0 (Stable) | [2] |
| Recommended PPE | Lab coat, gloves, safety glasses | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Suc-AAPR-pNA
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Chromogenic Substrate Suc-AAPR-pNA.
I. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended PPE to minimize exposure risks.
| PPE Category | Item | Standard | Purpose |
| Eye & Face Protection | Safety glasses with side shields or Goggles | NIOSH or EN 166 (EU) approved | Protects against splashes of solutions or airborne powder. |
| Hand Protection | Nitrile gloves | - | Provides a barrier against skin contact. Double-gloving is recommended when handling p-nitroaniline. |
| Body Protection | Laboratory coat | - | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for normal use with non-volatile solutions. Use a fume hood when handling the lyophilized powder. | - | Minimizes the risk of inhaling fine particles. |
II. Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Lyophilized Powder:
-
Long-term: Store at -20°C in a tightly sealed container, protected from moisture and light.
-
Short-term: Can be stored at room temperature in a desiccator for short periods, as specified by the supplier.[1]
-
-
Storage of Stock Solutions: Prepare solutions in a fume hood. Store in clearly labeled, sealed vials at -20°C or as recommended by the product datasheet.
B. Handling and Usage:
-
Preparation:
-
Handle the lyophilized powder exclusively within a certified chemical fume hood to prevent inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
When preparing solutions, slowly add the solvent to the powder to minimize aerosolization.
-
-
Experimental Use:
-
Always wear the recommended PPE.
-
Conduct all experiments involving this compound and the resulting p-nitroaniline in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
C. Spill Management:
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper dampened with 60-70% ethanol to avoid raising dust.
-
Carefully transfer the dampened material and any contaminated items into a labeled hazardous waste container.
-
Clean the spill area with a soap and water solution.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the area.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
III. Disposal Plan
The primary hazardous component in the waste is p-nitroaniline (pNA), which is toxic and harmful to aquatic life.[2][3] All waste must be treated as hazardous.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of all contaminated consumables, including pipette tips, microfuge tubes, gloves, and absorbent paper, in a dedicated, clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound or p-nitroaniline in a sealed, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not dispose of this waste down the drain.
-
B. Final Disposal:
-
Institutional Guidelines: All hazardous waste must be disposed of in accordance with your institution's specific guidelines.
-
EHS Contact: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
IV. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
